Sodium Dodecylbenzenesulfonate
Description
Overview of SDBS as a Model Anionic Surfactant in Academic Studies
SDBS is frequently employed as a model anionic surfactant in academic research due to its well-defined chemical structure and representative surfactant behavior. chemicalbook.comhtfmarketintelligence.com It serves as a benchmark for understanding the fundamental principles of surface activity, micelle formation, and interfacial phenomena. Its amphiphilic nature, with a polar head and a non-polar tail, allows it to reduce the surface tension of water and act as an effective emulsifier, dispersant, and wetting agent. chemicalbook.commdpi.com
In research, SDBS is utilized across a spectrum of disciplines. For instance, in materials science, it plays a role in the synthesis of nanoparticles by controlling their size and stability. taylorandfrancis.com In environmental science, its adsorption characteristics on minerals like montmorillonite (B579905) are studied to understand its fate and transport in soils and sediments. frontiersin.orgnih.gov Furthermore, its interaction with polymers and other macromolecules is a subject of investigation in polymer and colloid science. chemicalbook.com
The physicochemical properties of SDBS have been extensively characterized, providing a solid foundation for its use in quantitative studies. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₉NaO₃S chemicalbook.com |
| Molecular Weight | 348.48 g/mol chemicalbook.comscbt.com |
| Appearance | White to light yellow powder, flakes, or granules chemicalbook.comnoaa.gov |
| Solubility in Water | Soluble chemicalbook.comnoaa.gov |
| Melting Point | >300 °C nih.govsigmaaldrich.com |
This table presents key physicochemical properties of Sodium Dodecylbenzenesulfonate.
Historical Context of SDBS Research in Scientific Literature
Research on alkylbenzene sulfonates, the class of surfactants to which SDBS belongs, has a long history rooted in the development of synthetic detergents. Early research focused on the synthesis and manufacturing processes of these compounds. The production of SDBS typically involves the sulfonation of dodecylbenzene (B1670861), which is itself produced through the alkylation of benzene (B151609). chemicalbook.comcosoonchem.comalfa-chemistry.com Common sulfonating agents include sulfuric acid and sulfur trioxide. cosoonchem.comalfa-chemistry.com
Over the decades, the focus of SDBS research has evolved. Initial studies were largely centered on its detergent properties and applications in cleaning products. cosoonchem.com As analytical techniques became more sophisticated, researchers began to explore the fundamental aspects of its behavior in solution, such as its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. nih.govacs.org
In more recent times, the scientific literature reflects a growing interest in the application of SDBS in more advanced technologies. For example, its role in enhanced oil recovery (EOR) has been a significant area of study, where it is used to reduce interfacial tension between oil and water, thereby improving oil extraction from reservoirs. elsevierpure.comresearchgate.netjst.go.jp Additionally, its use in environmental remediation processes, such as the removal of pollutants from water, has gained traction. researchgate.netacs.orgnih.gov
Current Research Trajectories and Future Directions for SDBS in Scholarly Pursuits
Current research on SDBS is multifaceted, extending into numerous cutting-edge areas of chemistry and materials science. A significant trajectory involves its application in nanotechnology. Researchers are investigating the use of SDBS as a stabilizing agent in the synthesis of various nanoparticles, including those of gold and silver, and in the dispersion of carbon nanotubes. taylorandfrancis.comchemicalbook.comresearchgate.net The surfactant's ability to control particle size and prevent agglomeration is crucial in these applications.
Another active area of research is in the field of environmental science, particularly in understanding the biodegradation of SDBS and its impact on ecosystems. nih.gov Studies are exploring the mechanisms of its breakdown by microorganisms and its interaction with other environmental components. nih.govresearchgate.net For instance, research has investigated the adsorption of SDBS on mineral surfaces and its removal from wastewater using various techniques. frontiersin.orgresearchgate.netnih.gov
Future research is expected to continue exploring the potential of SDBS in sustainable technologies. This includes the development of more environmentally friendly formulations and its use in green chemistry applications. chemicalbook.com The modification of SDBS to create multifunctional surfactants with enhanced properties for specific applications, such as in oil-field chemistry, is also a promising avenue of investigation. mdpi.com Furthermore, the study of its interactions with biological systems and its potential applications in areas like drug delivery and biotechnology are emerging as exciting future directions. researchgate.netrroij.com
The table below summarizes some of the current and future research applications of SDBS.
| Research Area | Application/Focus | Key Findings/Future Scope |
| Nanotechnology | Synthesis and stabilization of nanoparticles and carbon nanotubes. taylorandfrancis.comchemicalbook.com | SDBS effectively suspends single-walled carbon nanotubes and stabilizes graphene nanoflake dispersions. chemicalbook.com Future work may focus on creating novel nanomaterials with tailored properties. |
| Enhanced Oil Recovery | Reduction of interfacial tension between oil and water in reservoirs. elsevierpure.comnih.gov | The branched structure of the SDBS molecule influences its effectiveness in oil displacement. nih.gov Research continues to optimize its performance in various reservoir conditions. |
| Environmental Remediation | Removal of pollutants from water and soil. researchgate.netnih.gov | SDBS can be effectively removed from wastewater using materials like zero-valent iron. nih.gov Future studies may explore more efficient and sustainable remediation techniques. |
| Polymer & Colloid Science | Emulsion polymerization and interaction with polymers. researchgate.netelsevierpure.com | SDBS is used to create monodisperse polymer nanoparticles. elsevierpure.com Understanding its interaction with different polymers can lead to new materials with advanced properties. |
| Geoscience | Adsorption on mineral surfaces. frontiersin.orgnih.gov | The adsorption of SDBS on montmorillonite is influenced by factors like pH and concentration. frontiersin.orgnih.gov This knowledge is crucial for predicting its environmental fate. |
This interactive table highlights key research areas, applications, and future directions for this compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-dodecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQZARZPUDIFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-87-0 (Parent) | |
| Record name | Sodium dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
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DSSTOX Substance ID |
DTXSID0041642 | |
| Record name | Sodium o-dodecylbenzenesulfonate | |
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Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15163-46-9, 25155-30-0 | |
| Record name | Sodium o-dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dodecylbenzenesulfonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Sodium o-dodecylbenzenesulfonate | |
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| Record name | Sodium o-dodecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SODIUM O-DODECYLBENZENESULFONATE | |
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Advanced Synthetic Methodologies and Derivatization of Sodium Dodecylbenzenesulfonate
Enzymatic Synthesis Approaches for SDBS and its Analogs
Biocatalysis presents a promising green alternative to traditional chemical synthesis, offering high specificity and milder reaction conditions. nih.govun.org The use of biological catalysts, such as enzymes, can lead to more sustainable and efficient production processes for complex chemicals like SDBS. un.orgnih.gov
The development of effective biocatalysts is fundamental to establishing enzymatic routes for SDBS synthesis. While naturally occurring enzymes may not be perfectly suited for industrial-scale production, techniques like directed evolution are employed to engineer biocatalysts with improved traits. nih.gov This process involves iterative cycles of mutation and selection to enhance enzyme properties such as thermostability, activity, selectivity, and tolerance to organic solvents. nih.gov
The development of high-performance biocatalysts, which can be either isolated enzymes or whole-cell catalysts, is crucial for creating sustainable biotechnological processes for chemical production. fraunhofer.de The process begins with screening for new enzymes in sources like soil samples or by searching sequence databases. fraunhofer.de Once suitable candidates are identified, they can be produced efficiently using microorganisms like bacteria or yeast. fraunhofer.de This approach allows for the creation of enzymes tailored to specific industrial processes, overcoming the limitations of naturally occurring enzymes. nih.gov
A key advantage of biocatalysis is that enzymes operate under mild conditions, such as lower temperatures and optimal pH levels. un.orgnih.gov This contrasts with traditional chemical synthesis, which often requires high temperatures and pressures. Optimizing these biocatalytic reactions is essential for maximizing yield and efficiency.
Key parameters for optimization include:
Temperature: Maintaining the optimal temperature for enzyme activity and stability.
pH: Controlling the pH of the reaction medium to ensure the enzyme's catalytic site functions correctly.
Substrate Concentration: Adjusting the concentration of starting materials to avoid enzyme inhibition and maximize conversion rates.
Solvent System: Selecting an appropriate aqueous or co-solvent system that supports both enzyme function and substrate solubility.
The goal of optimization is to create a robust and efficient process that leverages the inherent advantages of biocatalysts, leading to a more environmentally friendly synthesis of SDBS and its analogs. un.org
Novel Chemical Synthesis Routes for Tailored SDBS Structures
While enzymatic methods are being developed, chemical synthesis remains the primary route for SDBS production. Research continues to focus on enhancing these processes and derivatizing the SDBS molecule to create surfactants with specific, tailored properties for advanced applications.
The conventional production of SDBS involves two main steps: the alkylation of benzene (B151609) with dodecene to form dodecylbenzene (B1670861), followed by sulfonation and subsequent neutralization with sodium hydroxide. chemicalbook.com The sulfonation of dodecylbenzene is an electrophilic substitution reaction. alfa-chemistry.com Enhancements in this process focus on improving reaction efficiency, yield, and product purity by carefully selecting reagents and controlling reaction conditions.
The choice of sulfonating agent is a critical factor. Sulfur trioxide is often diluted with dry air to control the reaction speed, with a typical molar ratio of sulfur trioxide to alkylbenzene between 1:1.03 and 1:1.05. cosoonchem.com The reaction temperature is carefully controlled to prevent unwanted side reactions. cosoonchem.com
| Sulfonating Agent | Key Characteristics & Process Enhancements |
| Sulfur Trioxide (SO₃) | Used in modern industrial processes. Often diluted with dry air to control reactivity. Allows for precise stoichiometric control. cosoonchem.com |
| Concentrated Sulfuric Acid (H₂SO₄) | A traditional sulfonating agent. The reaction requires elevated temperatures (60-70°C) for a period of hours. alfa-chemistry.com |
| Chlorosulfonic Acid (ClSO₃H) | Allows for sulfonation at room temperature. The reaction is fast, irreversible, and produces high yields. However, it generates toxic hydrogen chloride gas as a byproduct. alfa-chemistry.com |
The basic SDBS structure can be chemically modified to create new surfactant molecules with enhanced functionalities for specific research and industrial applications, such as improved performance in oil recovery. One documented method involves reacting SDBS with formaldehyde (B43269) to produce multifunctional surfactants. mdpi.com
In a study, four new products (designated SDBS-1, SDBS-2, SDBS-3, and SDBS-4) were synthesized by varying the molar ratio of SDBS to formaldehyde. mdpi.com These derivatives demonstrated significantly improved properties compared to the original SDBS, particularly in reducing oil-water interfacial tension and enhancing oil displacement efficiency. mdpi.com
| Product | Molar Ratio (SDBS:Formaldehyde) | Oil-Displacement Efficiency (%) | Key Finding |
| SDBS | N/A | (Baseline) | Standard performance for comparison. |
| SDBS-1 | 1:1 | Higher than SDBS | Enhanced emulsion ability and oil displacement. mdpi.com |
| SDBS-2 | 1:2 | 25% | The best performing derivative, with the highest oil-displacement efficiency. mdpi.com |
| SDBS-3 | 1:3 | Higher than SDBS | Showed improved performance over the parent compound. mdpi.com |
| SDBS-4 | 1:4 | Higher than SDBS | Demonstrated enhanced emulsion ability. mdpi.com |
These results indicate that derivatization is a viable strategy for tailoring the properties of SDBS for specialized applications. mdpi.com
Green Chemistry Principles in SDBS Synthesis
Applying green chemistry principles to SDBS synthesis aims to reduce the environmental impact of its production. This involves using renewable raw materials, eliminating waste, and avoiding toxic reagents and solvents. un.org
Key aspects of green chemistry in SDBS synthesis include:
Biocatalysis: As discussed, using enzymes offers a biodegradable catalyst system that operates under mild conditions, significantly reducing energy consumption and waste. un.orgnih.gov
Atom Economy: Optimizing chemical reactions to maximize the incorporation of all materials used in the process into the final product, thus reducing byproducts. Enhancements in sulfonation that improve yield contribute to better atom economy.
Use of Renewable Feedstocks: While traditionally derived from petroleum feedstocks, research into bio-based sources for the alkylbenzene portion of the molecule is an active area of green chemistry.
Biodegradability: A crucial green principle is designing the end product for minimal environmental impact. The industry has shifted from using branched-chain alkylbenzenes, which are poorly biodegradable, to linear-chain alkylbenzenes (producing linear alkylbenzene sulfonate, or LAS), which are readily biodegradable. cosoonchem.com
By integrating these principles, the synthesis of SDBS can be shifted towards more sustainable and environmentally responsible methods.
Environmental Fate and Transport Mechanisms of Sodium Dodecylbenzenesulfonate
Biodegradation Pathways and Kinetics of SDBS in Environmental Systems
The biodegradation of Sodium dodecylbenzenesulfonate is the principal mechanism for its removal from the environment. This process is primarily carried out by diverse microbial communities present in soil and aquatic systems. The rate and extent of SDBS biodegradation are influenced by the molecular structure of the surfactant, the metabolic capabilities of the microorganisms, and various environmental factors.
The microbial degradation of SDBS is a stepwise process that involves the initial breakdown of the alkyl chain, followed by the cleavage of the aromatic ring. This process is facilitated by a consortium of microorganisms that possess the necessary enzymatic machinery.
Several bacterial species have been identified for their ability to degrade SDBS, often utilizing it as a sole source of carbon and energy. These microorganisms play a critical role in the natural attenuation of this surfactant in the environment.
A bacterial strain identified as Ochrobactrum anthropi has been shown to effectively use SDBS as its only carbon and energy source for growth hibiscuspublisher.comresearchgate.net. Similarly, Stenotrophomonas maltophilia has been isolated from activated sludge and demonstrated the ability to utilize branched anionic surfactants like SDBS as a sole carbon source . Pseudomonas aeruginosa isolated from car wash wastewater has also been identified as a suitable candidate for SDBS biodegradation nih.gov. Furthermore, Alcanivorax sp. has been shown to degrade long-chain n-alkylbenzenes, which are structurally related to SDBS nih.gov. The collective action of these and other microorganisms in bacterial communities is often more efficient in the complete mineralization of SDBS than single bacterial strains hibiscuspublisher.com.
Table 1: Microorganisms Involved in SDBS Degradation
| Microorganism | Source of Isolation | Key Findings |
| Ochrobactrum anthropi WZR-A | Contaminated river water | Utilizes SDBS as a sole carbon and energy source for growth. hibiscuspublisher.comresearchgate.net |
| Stenotrophomonas maltophilia | Activated sludge | Degrades branched anionic surfactants as a sole carbon source. |
| Pseudomonas aeruginosa | Car wash wastewater | Capable of significant SDBS degradation. nih.gov |
| Alcanivorax sp. MBIC 4326 | Seawater | Degrades long-chain n-alkylbenzenes. nih.gov |
The biodegradation of SDBS initiates with an attack on the alkyl chain, a process that precedes the degradation of the aromatic benzene (B151609) ring. The primary mechanism for the shortening of the alkyl chain is through ω-oxidation and subsequent β-oxidation hibiscuspublisher.comresearchgate.net.
The initial step involves the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), which is then followed by the sequential removal of two-carbon units (β-oxidation) researchgate.net. This process leads to the formation of sulfophenyl carboxylates (SPCs) as key intermediates hibiscuspublisher.com. The degradation of the alkyl chain is a critical step, as the structure of the chain can influence the rate of biodegradation.
Following the shortening of the alkyl chain, the benzene ring is cleaved. This process, known as desulfonation, involves the removal of the sulfonate group. The breakdown of the aromatic ring can proceed through various pathways, ultimately leading to the formation of smaller organic molecules that can be readily assimilated by microorganisms hibiscuspublisher.comresearchgate.net. Intermediates such as phenylacetic acid and benzoic acid have been identified during the degradation of related compounds hibiscuspublisher.comnih.gov. The complete degradation of SDBS results in the formation of carbon dioxide, water, and sulfate (B86663) nih.gov.
Table 2: Key Intermediates in SDBS Biodegradation
| Intermediate Compound | Stage of Biodegradation |
| Sulfophenyl carboxylates (SPCs) | Formed after the shortening of the alkyl chain. hibiscuspublisher.com |
| Benzoic Acid | Product of benzene ring degradation. hibiscuspublisher.comnih.gov |
| Phenylacetic Acid | Product of benzene ring degradation. hibiscuspublisher.com |
pH: The pH of the environment plays a crucial role in the enzymatic processes involved in SDBS degradation. For the bacterial strain Ochrobactrum anthropi, the optimal pH for both cell growth and SDBS degradation was found to be 7.0 researchgate.net. In general, most bacteria thrive in a pH range of 5.0 to 8.0, with an optimum around 7.0 neliti.com. Deviations from the optimal pH can lead to a decrease in enzymatic activity and, consequently, a slower degradation rate neliti.comresearchgate.net.
Temperature: Temperature affects the metabolic activity of microorganisms. The optimal temperature for SDBS degradation by Ochrobactrum anthropi was determined to be 30°C researchgate.net. Most microorganisms involved in biodegradation are mesophiles, with an optimal growth temperature range of 20°C to 50°C neliti.comresearchgate.net. Lower temperatures can significantly slow down the degradation process, while excessively high temperatures can lead to enzyme denaturation and cell death researchgate.net.
Oxygen Availability: The biodegradation of linear alkylbenzene sulfonates, including SDBS, is favored in aerobic environments compared to anaerobic conditions hibiscuspublisher.comresearchgate.net. Aerobic conditions are necessary for the initial oxidative attack on the alkyl chain, which is a critical step in the degradation pathway hibiscuspublisher.com. The availability of oxygen is therefore a key factor in determining the rate and extent of SDBS removal in natural and engineered systems.
Table 3: Optimal Environmental Conditions for SDBS Biodegradation by Ochrobactrum anthropi
| Parameter | Optimal Value |
| pH | 7.0 researchgate.net |
| Temperature | 30°C researchgate.net |
Computational modeling has emerged as a tool to supplement experimental studies on the biodegradation of pollutants. Numerical simulations can be employed to infer potential degradation pathways and predict the formation of intermediates. While detailed computational models specifically for SDBS biodegradation are not extensively documented in the provided search results, the application of such models has been mentioned in the context of inferring degradation paths for dodecyl benzene sulfonate (DBS) nih.gov. These models can help in understanding the complex network of reactions involved in the microbial breakdown of SDBS and can guide further experimental investigations.
Microbial Degradation Processes and Key Intermediates
Advanced Oxidation Processes (AOPs) for SDBS Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive radicals, primarily hydroxyl radicals (•OH) epfl.chdoi.org. AOPs are considered effective for the degradation of recalcitrant compounds like SDBS researchgate.net.
Several AOPs have been investigated for the degradation of SDBS. These processes are capable of breaking down the complex structure of the surfactant molecule, leading to its mineralization.
The Fenton's reagent has demonstrated high efficacy in degrading SDBS, particularly at a low pH of 2 epfl.ch. However, its effectiveness diminishes at neutral pH. Direct photooxidation has been found to be less effective for SDBS removal due to a low quantum yield epfl.ch.
The combination of UV irradiation with oxidizing agents like hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) significantly enhances the degradation rate of SDBS epfl.ch. The UV/K₂S₂O₈ system has been identified as a particularly effective process, as it generates both sulfate (SO₄•⁻) and hydroxyl (HO•) radicals, which are powerful oxidants epfl.ch. Studies have shown that for a given UV dose, the degradation of SDBS is significantly higher with the UV/K₂S₂O₈ system compared to UV alone or the UV/H₂O₂ system epfl.ch.
Ozonation is another prominent AOP that has been successfully applied for the degradation of organic pollutants nih.gov. The use of ozone, particularly in the form of nanobubbles, can enhance the degradation of organic compounds nih.gov. AOPs, in general, offer the advantage of high reaction rates and the potential for complete mineralization of organic contaminants, thereby reducing toxicity youtube.com.
Table 4: Comparison of AOPs for SDBS Degradation
| AOP System | Key Radicals Generated | Efficacy |
| Fenton's Reagent | •OH | Highly effective at pH 2, but less effective at neutral pH. epfl.ch |
| UV/H₂O₂ | •OH | More effective than UV alone, but less effective than UV/K₂S₂O₈. epfl.ch |
| UV/K₂S₂O₈ | SO₄•⁻, •OH | The most effective among the compared UV-based systems for SDBS oxidation. epfl.ch |
| Ozonation | O₃, •OH | A prevalent and effective AOP for degrading organic pollutants. nih.gov |
Photocatalytic and Sonochemical Degradation Mechanisms
The degradation of this compound (SDBS) can be effectively achieved through advanced oxidation processes such as photocatalysis and sonochemistry. In photocatalytic degradation, semiconductor particles like titanium dioxide (TiO₂) are used. sci-hub.se When irradiated with UV light, TiO₂ generates reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents. sci-hub.se The degradation of the anionic surfactant SDBS has been found to be faster than that of cationic surfactants under similar conditions. sci-hub.se The process involves the rapid cleavage of the aromatic group within the first few hours of irradiation. sci-hub.se Evidence suggests that the aromatic moiety in the SDBS structure is decomposed more readily than the alkyl chain, likely due to attack by hydroxyl or hydroperoxyl radicals (•OOH) or direct scavenging of the aromatic ring's π-electrons by holes on the illuminated TiO₂ surface. sci-hub.se Intermediates such as peroxides and aldehydes are formed during the initial stages of photocatalysis, which are subsequently decomposed with continued irradiation, leading to eventual mineralization into CO₂. sci-hub.se
Sonochemical degradation utilizes ultrasonic irradiation to induce the formation and collapse of cavitation bubbles in the aqueous solution. researchgate.net This process generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the generation of reactive radicals, predominantly •OH. researchgate.net The degradation of SDBS via sonolysis proceeds through radical reactions that occur mainly at the bubble-liquid interface, with minor contributions from the bulk liquid. researchgate.net The efficiency of sonochemical degradation is influenced by several operational parameters. Studies have shown that SDBS conversion decreases with increasing initial solute concentration and increasing liquid bulk temperature, with a significant inhibition observed at 60°C. researchgate.net Conversely, degradation rates are generally enhanced by decreasing the ultrasonic frequency (e.g., 20 kHz is more effective than 80 kHz) and increasing the applied power. researchgate.net The addition of ferrous ions (Fe²⁺), especially in conjunction with hydrogen peroxide (Fenton's reagent), can have a positive synergistic effect on the degradation rate, whereas the addition of NaCl or H₂O₂ alone may have little or even an adverse effect. researchgate.net
Table 1: Influence of Operational Parameters on Sonochemical Degradation of SDBS
| Parameter | Effect on Degradation Rate | Reference |
|---|---|---|
| Initial Concentration | Decreases with increasing concentration | researchgate.net |
| Temperature | Decreases with increasing temperature (significant inhibition at 60°C) | researchgate.net |
| Ultrasonic Frequency | Decreases with increasing frequency (20 kHz > 80 kHz) | researchgate.net |
| Applied Power | Increases with increasing power | researchgate.net |
| Addition of Fe²⁺ | Positive effect, enhances degradation | researchgate.net |
| Addition of NaCl or H₂O₂ | Little to adverse effect | researchgate.net |
Ozonation and Peroxymonosulfate-Based Oxidation
Ozonation is an effective advanced oxidation process for treating recalcitrant organic pollutants like SDBS. Ozone (O₃) can degrade contaminants through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals (•OH) produced from ozone decomposition in water. nih.gov While ozone is a strong oxidant, its selectivity and the relatively low amount of •OH produced can limit its efficiency against certain refractory compounds. nih.gov To enhance the process, ozone is often combined with other oxidants to generate more powerful and less selective radical species. nih.gov
A particularly effective combination is the O₃/Peroxymonosulfate (PMS) process, which generates both hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). researchgate.net The reaction between the anion of PMS (SO₅²⁻) and O₃ is primarily responsible for the rapid consumption of ozone and the formation of these radicals. researchgate.net Both SO₄•⁻ and •OH are potent oxidizing agents, making the O₃/PMS system highly efficient for degrading a wide range of organic pollutants. nih.govresearchgate.net The yields of •OH and SO₄•⁻ have been determined to be nearly equivalent per mole of ozone consumed. researchgate.net The efficiency of the O₃/PMS process is pH-dependent, with increases in pH leading to higher generation of both radical species. researchgate.netnih.gov The presence of bicarbonate in the water can inhibit the degradation process, as it scavenges both •OH and SO₄•⁻ to form the less reactive carbonate radical (CO₃•⁻). researchgate.net The PMS+O₃ process has demonstrated greater effectiveness in treating waste-activated sludge compared to ozonation alone or combinations like persulfate-ozone (PS+O₃) and hydrogen peroxide-ozone (H₂O₂ +O₃). nih.gov
Electrochemical and Other Advanced Physico-Chemical Treatments
Electrochemical oxidation represents a robust method for the degradation of persistent organic pollutants such as SDBS. researchgate.net This technology utilizes an anode to generate powerful oxidizing agents, primarily hydroxyl radicals (•OH), which then attack and mineralize the organic molecules. koreascience.kr The choice of anode material is critical; non-active anodes like boron-doped diamond (BDD) are highly effective as they have a high oxygen evolution potential, which favors the production of •OH and leads to the complete combustion of organics to CO₂. researchgate.netkoreascience.kr Studies using BDD anodes have shown that SDBS can be successfully removed, with the oxidation occurring in two main sequential steps: a rapid initial degradation of the SDBS molecule, followed by a less efficient oxidation of the resulting aliphatic intermediates. researchgate.net Another approach involves using platinum (Pt) anodes, though their efficiency can be lower. The decomposition rate on Pt anodes can be significantly improved by introducing yttria (Y₂O₃) particles into the electrolytic cell, which was found to increase the degradation rate from 21% to 99%. researchgate.netkoreascience.kr
Other advanced physico-chemical treatments include Fenton and Fenton-like processes. The electro-Fenton system, for instance, generates •OH through the reaction of electrochemically generated H₂O₂ with a ferrous iron catalyst. consensus.app In this system, •OH is the primary active substance responsible for the initial cleavage of the SDBS molecule. consensus.app A novel approach is the solar-mediated thermo-electrochemical process (STEP), which utilizes solar energy to provide both heat and electricity for the oxidation process. nih.gov This method lowers the effective oxidation potential and activation energy required for degradation, allowing for the efficient oxidation of SDBS to CO₂ while simultaneously producing hydrogen gas. nih.gov The thermal component of this process is crucial as it initiates the desulfonation and activation of the SDBS molecule, which is a key step in the degradation pathway. nih.gov
Degradation By-product Identification and Characterization
The degradation of this compound proceeds through the formation of various intermediate by-products before its ultimate mineralization to carbon dioxide, water, and inorganic salts. nih.govnih.gov During biodegradation, the process typically involves three main steps: shortening of the alkyl chain via oxidation, opening of the benzene ring, and subsequent degradation of the resulting smaller molecules. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has been used to identify novel intermediate products, such as 4-sodium sulfophenyldodecanoate acid and its homologs. nih.gov As the degradation progresses, these larger intermediates are broken down into smaller molecules, including sodium benzoate, benzene, benzoic acid, and 4-hydroxybenzenesulfonic acid. nih.gov The final product in the alkyl chain shortening process is formic acid sulfonate, which is then desulfonated to benzoic acid. The benzene ring is subsequently opened to form compounds like acetic acid and succinic acid before complete mineralization. nih.gov
In advanced oxidation processes, similar pathways are observed. During photocatalytic degradation, the initial attack on the aromatic ring leads to the formation of peroxides and aldehydes as primary intermediates. sci-hub.se These compounds are transient and are decomposed with continued treatment. sci-hub.se In the solar-mediated thermo-electrochemical process, the degradation pathway appears to occur via an initial desulfonation step, followed by the opening of the aromatic ring. nih.gov The identification of these by-products is crucial for understanding the degradation mechanism and ensuring the complete removal of toxic compounds from the environment.
Adsorption and Desorption Phenomena of SDBS in Environmental Matrices
The transport and fate of SDBS in the environment are significantly influenced by its tendency to adsorb onto various solid matrices, including minerals, carbons, resins, and even microplastics. researchgate.netdeswater.commdpi.comnih.gov The adsorption process is typically rapid in the initial stages, as numerous sites on the adsorbent are readily available, and then slows as it approaches equilibrium. deswater.com The pH of the solution is a critical factor influencing adsorption capacity. For instance, the adsorption of SDBS onto MCM-41-E1, a type of mesoporous silica (B1680970), is significantly higher in the acidic range (pH ~5) and decreases as the pH becomes more alkaline. deswater.com This is because the surface charge of the adsorbent is affected by pH, which in turn influences the electrostatic interactions with the anionic SDBS molecule. deswater.com
Desorption of SDBS can be influenced by changes in environmental conditions, such as pH. For macroporous resins, the release of adsorbed SDBS can be triggered by altering the pH of the surrounding solution, which affects the interactions between the adsorbent and the surfactant. mdpi.com
Table 2: Adsorption Capacities of Various Adsorbents for SDBS
| Adsorbent | Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| HP20 (Styrene-based resin) | 57.9 | mdpi.com |
| Activated Carbon | 29.4 | mdpi.com |
| Zeolite | 30.7 | mdpi.com |
| Alumina | 19.8 | mdpi.com |
| HP2MGL (Methyl methacrylate-based resin) | 15.5 | mdpi.com |
| Poly (ethylene terephthalate) (PET) Microplastics | 4.80 | nih.gov |
| Polystyrene (PS) Microplastics | 4.65 | nih.gov |
Mechanisms of SDBS Adsorption onto Various Adsorbents
The adsorption of SDBS onto solid surfaces is governed by a combination of physical and chemical interactions. The specific mechanism depends on the nature of both the adsorbent and the SDBS molecule, which consists of a long, hydrophobic alkyl chain and a negatively charged, hydrophilic sulfonate head group. One of the primary driving forces for adsorption, particularly onto nonpolar or hydrophobic surfaces like carbon blacks and styrene-based resins, is hydrophobic interaction. mdpi.comnih.govresearchgate.net The hydrophobic alkyl tail of the SDBS molecule has a strong affinity for nonpolar surfaces, leading to its removal from the aqueous phase. nih.gov
On charged or functionalized surfaces, other mechanisms come into play. For instance, the adsorption of SDBS onto calcium aluminum hydrotalcites has been shown to involve electrostatic attraction, precipitation, complexation, and ion exchange. scispace.com Similarly, adsorption onto montmorillonite (B579905) clay involves both surface interactions and intercalation into the interlayer spaces of the mineral. nih.gov The adsorption process can be complex, involving multiple mechanisms simultaneously. For example, studies on biochar have indicated that adsorption can be due to a combination of intermolecular hydrogen bonding, π-π interactions, and electrostatic interactions. researchgate.net
Role of Electrostatic and π-π Interactions in Adsorption
Electrostatic interactions play a dual role in the adsorption of the anionic SDBS. When the adsorbent surface is positively charged, strong electrostatic attraction occurs between the surface and the negatively charged sulfonate head of the SDBS molecule, promoting adsorption. researchgate.net Conversely, if the surface is also negatively charged, electrostatic repulsion will occur, which can hinder adsorption or, in some cases, lead to "negative adsorption" or exclusion of the surfactant from the interface, particularly at concentrations above the critical micelle concentration. nih.govrsc.org The pH of the solution is a key factor as it often determines the surface charge of the adsorbent. For example, adding H⁺ ions to a solution containing montmorillonite can reduce electrostatic repulsion and promote SDBS adsorption. researchgate.net The presence of salts, like NaCl, can also mediate electrostatic effects by screening the surface charge, which can reduce repulsion and allow other forces, like hydrophobic interactions, to dominate. nih.govresearchgate.net
Impact of Co-existing Substances on SDBS Adsorption
The adsorption of SDBS to soil and sediment is significantly influenced by the presence of other substances in the environment. These co-existing materials can either enhance or inhibit the adsorption process, thereby altering the mobility and bioavailability of SDBS.
Nanomaterials: Engineered nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), have been shown to have a profound impact on SDBS adsorption. Research has demonstrated that MWCNTs can significantly increase the adsorption capacity of riverine sediment for SDBS hnu.edu.cnnih.gov. The maximum adsorption capacity of sediment for SDBS was found to increase from 2.29 to 2.99 mg/g as the MWCNT content increased from 0% to 1.5% nih.gov. This enhancement is due to the large surface area and porous structure of MWCNTs, which provide additional binding sites for SDBS.
Biological Substances: The presence of microorganisms can also affect SDBS adsorption. While SDBS may not be readily degraded by certain bacteria under specific conditions, the presence of these bacteria can accelerate and increase the adsorption of SDBS onto activated carbon nih.govresearchgate.net. This is explained by the adsorption of microorganisms onto the activated carbon surface, which increases its hydrophobicity and, consequently, its affinity for the hydrophobic tail of the SDBS molecule nih.govresearchgate.net.
Table 1: Effect of Co-existing Substances on SDBS Adsorption
| Co-existing Substance | Effect on Adsorption | Mechanism |
| Inorganic Electrolytes (e.g., NaCl) | Enhancement | Reduction of electrostatic repulsion, compression of the electrical double layer. nih.govnih.gov |
| Multi-walled Carbon Nanotubes (MWCNTs) | Enhancement | Increased surface area and provision of additional adsorption sites. hnu.edu.cnnih.gov |
| Bacteria | Enhancement | Increased surface hydrophobicity of the adsorbent. nih.govresearchgate.net |
Modeling of Adsorption Kinetics and Thermodynamics
To quantitatively describe the adsorption of SDBS, various kinetic and thermodynamic models are employed. These models provide insights into the mechanisms of adsorption and the potential rate of uptake.
Adsorption Kinetics: The rate at which SDBS is adsorbed onto a solid phase is a critical factor in determining its environmental transport. The pseudo-second-order kinetic model is frequently used to describe the adsorption of SDBS and has been found to be applicable in various systems, including the adsorption of SDBS onto carbonate rock researchgate.net. This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate scirp.orgscirp.org. Analysis of kinetic data for SDBS adsorption on carbonate rock indicated that the adsorption rate is controlled by both boundary layer and intraparticle diffusion researchgate.net.
Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of SDBS in the solution and the amount of SDBS adsorbed on the solid phase at a constant temperature. The Freundlich and Langmuir isotherm models are commonly used to describe SDBS adsorption. The Freundlich isotherm is an empirical model that describes multilayer adsorption on heterogeneous surfaces, while the Langmuir isotherm assumes monolayer adsorption on a homogeneous surface. For instance, the adsorption of SDBS on H2O2-treated marine sediments was well-described by the Freundlich isotherm model researchgate.net. In contrast, in the presence of alkaline conditions, the adsorption isotherm of SDBS onto carbonate rock was found to match well with the Langmuir model researchgate.net.
Thermodynamic Parameters: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide information about the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous adsorption process. The sign and magnitude of ΔH° distinguish between endothermic and exothermic processes, while ΔS° reflects the change in randomness at the solid-liquid interface. Studies have shown that the adsorption of SDBS can be influenced by temperature, with decreased temperatures favorably influencing sorption on marine sediments researchgate.net.
Table 2: Common Models Used for SDBS Adsorption
| Model Type | Model Name | Description |
| Kinetic Models | Pseudo-second-order | Describes the rate of adsorption based on the assumption of chemisorption being the rate-limiting step. researchgate.netscirp.orgscirp.org |
| Isotherm Models | Freundlich | An empirical model for multilayer adsorption on heterogeneous surfaces. researchgate.net |
| Langmuir | Describes monolayer adsorption on a homogeneous surface. researchgate.net |
Interactions of SDBS with Geologic and Soil Components
The transport and fate of SDBS are intrinsically linked to its interactions with various components of soil and geological formations. These interactions are primarily governed by the properties of both the SDBS molecule and the solid matrix.
Clay Minerals: Clay minerals, due to their layered structure and charged surfaces, play a significant role in the adsorption of SDBS. The sorption of SDBS onto marine sediments is mainly through the surface function of clay minerals researchgate.net. The amphiphilic nature of SDBS allows its hydrophobic tail to partition into the organic matter associated with the clay, while the negatively charged sulfonate head group can interact with positively charged sites on the clay mineral surfaces, although repulsion from negatively charged sites is more common.
Metal Oxides: Metal oxides, such as iron and aluminum oxides, are common components of soils and can contribute to the adsorption of SDBS. The surface charge of these oxides is pH-dependent, which in turn affects their interaction with the anionic SDBS.
Soil Organic Matter (SOM): Soil organic matter is a key factor controlling the sorption of hydrophobic organic compounds like SDBS. The hydrophobic alkyl chain of SDBS can partition into the organic carbon of sediments, which is a primary mechanism of sorption researchgate.net. The interaction between SDBS and red soil colloids is influenced by both hydrophobic effects and electrostatic interactions nih.gov.
Carbonate Rocks: In environments rich in carbonate minerals, such as limestone and dolomite, the adsorption of SDBS can be significant. The adsorption isotherm of SDBS onto carbonate rock has been observed to have four distinct regions, indicating complex adsorption mechanisms researchgate.net.
Environmental Transport Modeling of SDBS
Mathematical models are essential tools for predicting the movement and distribution of SDBS in the environment. These models integrate various physical, chemical, and biological processes to simulate the transport of the surfactant through different environmental compartments.
Convection-Dispersion Equation (CDE): The CDE is a fundamental model used to describe the transport of solutes in porous media, such as soil and sediment hnu.edu.cn. It accounts for the processes of advection (transport with the bulk flow of water) and hydrodynamic dispersion (spreading due to velocity variations and molecular diffusion). Breakthrough curves of SDBS obtained from column experiments have been described by the CDE hnu.edu.cn.
Empirical Models: In addition to the CDE, simpler empirical models like the Thomas model and the Yan model have been used to fit the breakthrough curves of SDBS transport hnu.edu.cnnih.gov. The Yan model was found to be more suitable for fitting the breakthrough curves of SDBS in the presence of MWCNTs in riverine sediment nih.gov.
Retardation Factor: The retardation factor (R) is a key parameter in transport modeling that quantifies the slowing down of a solute's movement relative to the water flow due to adsorption. An increase in the retardation factor indicates stronger adsorption and slower transport. Studies have shown that the incorporation of MWCNTs into sediment increases the retardation factor of SDBS, impeding its transport into deeper sediment layers hnu.edu.cnnih.gov.
The application of these models is crucial for risk assessment and for developing strategies to manage potential contamination from SDBS in the environment.
Ecotoxicological Pathways and Mechanisms of Sodium Dodecylbenzenesulfonate
Mechanisms of Toxicity at the Cellular and Subcellular Levels
The toxicity of SDBS at a fundamental level stems from its amphiphilic nature, allowing it to interact with and disrupt biological structures composed of lipids and proteins.
Impact on Cell Membrane Integrity and Function
The primary target of surfactant toxicity is the cell membrane. The molecular structure of SDBS, featuring a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head, enables it to intercalate into the phospholipid bilayer of cell membranes. This intercalation disrupts the membrane's structural integrity and fluidity.
The hydrophobic tail of the SDBS molecule interacts with the lipid tails of the membrane, while the hydrophilic head interacts with the aqueous environment and the polar heads of the phospholipids (B1166683). This process can lead to several damaging effects:
Increased Permeability: The insertion of surfactant molecules creates pores or gaps in the membrane, increasing its permeability to ions and small molecules. This disrupts the carefully maintained electrochemical gradients essential for cellular processes like nerve transmission and nutrient transport.
Membrane Solubilization: At higher concentrations, SDBS can completely disrupt the membrane, forming micelles with phospholipids and membrane proteins, leading to cell lysis.
Functional Disruption: Even at sub-lytic concentrations, the presence of SDBS can alter the function of integral membrane proteins, such as enzymes and transport channels, by modifying their lipid microenvironment. Studies on the similar surfactant sodium dodecyl sulfate (B86663) (SDS) have shown it can produce physical wounds in the apical cell membranes and increase intracellular calcium concentration, demonstrating the direct physical damage surfactants can inflict. nih.govresearchgate.net
Induction of Oxidative Stress and Antioxidant Enzyme Responses
Exposure to SDBS is consistently linked to the induction of oxidative stress in a variety of organisms. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products through its antioxidant defense system. mdpi.com Excessive ROS can damage cellular components, including lipids, proteins, and DNA. mdpi.com
Organisms mount a defense against oxidative stress by upregulating antioxidant enzymes. However, the response to SDBS can be complex and tissue-specific:
In the oligochaete worm Tubifex tubifex, exposure to sublethal concentrations of SDBS for 14 days led to a decrease in the activity of primary antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Conversely, enzymes involved in conjugation and detoxification, glutathione (B108866) S-transferase (GST) and glutathione peroxidase (GPx), showed increased activity. nih.gov This was accompanied by a rise in malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov
In zebrafish (Danio rerio), a 96-hour exposure to 0.5 mg/L of SDBS caused a significant decrease in SOD activity in the gills, while CAT activity was not altered. nih.gov A longer, 21-day exposure to the same concentrations resulted in an increase in SOD activity and a reduction in CAT activity in the gills. nih.gov
In the Senegalese sole (Solea senegalensis), exposure to linear alkylbenzene sulfonates (the class of chemicals SDBS belongs to) resulted in slight decreases in the activity of antioxidant enzymes (CAT, GPx, glutathione reductase, and GST) in the gills but an activation of these enzymes in the digestive tract. nih.gov
These varied responses highlight the complexity of the antioxidant defense system's reaction to SDBS, which can depend on the species, target organ, concentration, and duration of exposure.
Table 1: Effects of Sodium Dodecylbenzenesulfonate (SDBS) on Antioxidant Enzyme Activities in Various Organisms
| Organism | Tissue/Organ | Exposure Concentration | Duration | SOD Activity | CAT Activity | Other Enzymes (GST, GPx) | Reference |
|---|---|---|---|---|---|---|---|
| Tubifex tubifex | Whole Body | 1.33 & 2.67 mg/L | 14 days | Decreased | Decreased | Increased | nih.gov |
| Danio rerio (Zebrafish) | Gills | 0.5 mg/L | 96 hours | Decreased | No Change | Not Assessed | nih.gov |
| Danio rerio (Zebrafish) | Gills | 0.25 & 0.5 mg/L | 21 days | Increased | Decreased | Not Assessed | nih.gov |
| Solea senegalensis | Gills | Environmentally Realistic | Not Specified | Not Specified | Decreased | Decreased | nih.gov |
Effects on Protein Conformation and Aggregation
Detergents like SDBS are potent protein denaturants. researchgate.net They disrupt the non-covalent interactions, such as hydrophobic and ionic bonds, that are essential for maintaining the unique three-dimensional structure of a protein. researchgate.netyoutube.com The mechanism generally involves the hydrophobic tail of the SDBS molecule binding to the hydrophobic regions of the polypeptide chain. researchgate.net This interaction disrupts the protein's native conformation, causing it to unfold and lose its biological function. researchgate.net This unfolding exposes hydrophobic regions that were previously buried within the protein's core, which can lead to the aggregation of multiple denatured protein molecules. youtube.com
However, the interaction is concentration-dependent. While higher concentrations of surfactants typically lead to denaturation, some studies have shown that very low, sub-micellar concentrations of the similar surfactant SDS can, in some cases, stabilize certain protein structures and prevent aggregation by binding to specific sites. researchgate.netnih.gov
Bioaccumulation and Biotransformation in Aquatic and Terrestrial Organisms
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. While SDBS has a moderate potential for bioaccumulation, it is subject to biotransformation.
Biotransformation is the metabolic process by which organisms chemically alter foreign compounds (xenobiotics). In the case of SDBS and other linear alkylbenzene sulfonates (LAS), this process is a key detoxification pathway and is crucial for their environmental degradation. Studies in fish have shown that LAS can be metabolized. For instance, in the Senegalese sole, LAS is biotransformed into intermediate degradation products known as sulfophenylcarboxylic acids (SPCs), which were identified and quantified in the fish tissue. nih.gov The degradation process often begins with the oxidation of the alkyl chain, making the molecule more water-soluble and easier to excrete. rsc.org Microorganisms, such as the algae Chlorella vulgaris, also play a critical role in the environmental breakdown of SDBS, degrading it through processes of chain-shorting and oxidation of the benzene (B151609) ring. rsc.org
Toxicity Pathways in Model Organisms
Aquatic Ecotoxicity in Zebrafish (Danio rerio)
Zebrafish are a widely used model organism in ecotoxicology due to their sensitivity to pollutants and the wealth of knowledge about their genetics and physiology. researchgate.net Studies on zebrafish have revealed specific toxicity pathways for SDBS.
Exposure to sublethal concentrations of SDBS (0.25 mg/L and 0.5 mg/L) induces a range of adverse effects:
Histopathological Damage: Acute exposure (96 hours) causes significant damage to multiple organs. In the gills, SDBS induces circulatory disturbances, progressive and immunological changes, and an increase in the number of mucous and chloride cells. nih.gov The liver and kidneys also show significant histopathological effects, including circulatory issues and both progressive and regressive alterations. tandfonline.com
Oxidative Stress: As detailed in section 4.1.2, SDBS exposure alters the activity of key antioxidant enzymes like SOD and CAT in the gills, liver, and kidneys of zebrafish, indicating the induction of oxidative stress. nih.govnih.govtandfonline.com
Hematological Effects: Changes in the blood of zebrafish have been observed following SDBS exposure. After 96 hours, fish showed neutrophilia (an increase in neutrophils) and lymphocytosis (an increase in lymphocytes), suggesting an immune or inflammatory response. nih.gov These same effects were also noted after a longer 21-day exposure. nih.gov
Table 2: Summary of Ecotoxicological Effects of SDBS in Zebrafish (Danio rerio)
| Effect Category | Specific Endpoint | Exposure (0.25 - 0.5 mg/L) | Reference |
|---|---|---|---|
| Histopathology | Gill Alterations (circulatory, progressive) | 96 hours & 21 days | nih.govnih.gov |
| Liver & Kidney Damage | 96 hours | tandfonline.com | |
| Increased Gill Mucous Cells | 96 hours & 21 days | nih.govnih.gov | |
| Biochemical | Decreased Gill SOD Activity | 96 hours | nih.gov |
| Altered Gill SOD & CAT Activity | 21 days | nih.gov | |
| Altered Liver & Kidney SOD/CAT Activity | 96 hours | tandfonline.com |
| Hematological | Neutrophilia & Lymphocytosis | 96 hours & 21 days | nih.govnih.gov |
Histopathological and Hematological Alterations
Exposure to this compound induces significant tissue damage and alters blood parameters in aquatic organisms. Studies on fish, such as the zebrafish (Danio rerio), have demonstrated that even short-term exposure to environmentally relevant concentrations of SDBS can lead to a range of histopathological changes in vital organs.
In the gills, SDBS exposure causes circulatory disturbances, progressive and regressive alterations, and immunological changes. mdpi.comulster.ac.uktandfonline.com These include lifting of the lamellar epithelium, lamellar fusion, and an increase in the number of mucous and chloride cells. mdpi.comulster.ac.uktandfonline.com Such damage impairs the gills' respiratory and ionoregulatory functions, leading to physiological stress.
The liver and kidneys of fish are also primary targets of SDBS toxicity. Histopathological examinations have revealed circulatory disturbances and both progressive and regressive alterations in these organs following exposure. areeo.ac.ir These findings indicate that SDBS can cause serious hepatic and renal problems, compromising essential metabolic and excretory functions. areeo.ac.ir
Hematological analyses of fish exposed to SDBS have shown notable changes in white blood cell populations. Specifically, neutrophilia (an increase in neutrophils) and lymphocytosis (an increase in lymphocytes) have been observed, indicating an inflammatory or immune response to the chemical stressor. mdpi.comulster.ac.uktandfonline.com These alterations in blood cell composition reflect the systemic impact of SDBS on the health of aquatic organisms.
| Organ/System | Observed Alterations | Reference Concentrations | Exposure Duration |
|---|---|---|---|
| Gills | Circulatory disturbances, progressive and regressive alterations, increased mucous and chloride cells | 0.25 mg/L and 0.5 mg/L | 96 hours and 21 days |
| Liver | Circulatory disturbances, progressive and regressive alterations | 0.25 mg/L and 0.5 mg/L | Up to 96 hours |
| Kidney | Circulatory disturbances, progressive and regressive alterations | 0.25 mg/L and 0.5 mg/L | Up to 96 hours |
| Blood | Neutrophilia and lymphocytosis | 0.25 mg/L and 0.5 mg/L | 96 hours and 21 days |
Biochemical Markers of Exposure
The toxic effects of this compound at the cellular level can be assessed through various biochemical markers, particularly those related to oxidative stress. Exposure to SDBS has been shown to disrupt the balance of antioxidant defense systems in aquatic organisms.
A key indicator of oxidative stress is the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Studies on zebrafish have reported significant changes in the activity of these enzymes in various tissues upon exposure to SDBS. In some cases, a decrease in SOD activity has been observed in the gills, suggesting an impairment of the primary antioxidant defense mechanism against reactive oxygen species. mdpi.comulster.ac.uktandfonline.com Conversely, other studies have reported an increase in SOD activity and a reduction in CAT activity in the gills and skin after a more prolonged exposure, indicating a complex and time-dependent response to SDBS-induced oxidative stress. nih.gov These enzymatic alterations highlight the potential for SDBS to cause cellular damage through the overproduction of reactive oxygen species.
| Biochemical Marker | Tissue | Observed Effect | Reference Concentrations | Exposure Duration |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) | Gills | Decreased activity | 0.5 mg/L | 96 hours |
| Superoxide Dismutase (SOD) | Gills and Skin | Increased activity | 0.25 mg/L and 0.5 mg/L | 21 days |
| Catalase (CAT) | Gills | No significant alteration | 0.5 mg/L | 96 hours |
| Catalase (CAT) | Gills and Skin | Reduced activity | 0.25 mg/L and 0.5 mg/L | 21 days |
Effects on Microbial Communities and Ecosystem Function
This compound can significantly impact microbial communities, which form the base of many aquatic and terrestrial food webs and play crucial roles in ecosystem processes such as nutrient cycling. The introduction of SDBS into the environment can lead to shifts in microbial community structure and function.
In soil ecosystems, the application of SDBS has been shown to cause a decline in several biological indices, including microbial respiration and microbial biomass carbon, nitrogen, and phosphorus. areeo.ac.ir This indicates a general suppression of microbial activity. However, an increase in the metabolic quotient has also been observed, which may suggest a stress response within the microbial community. areeo.ac.ir Interestingly, some studies have noted an initial increase in microbial biomass nitrogen, possibly due to the proliferation of certain SDBS-tolerant nitrogen-fixing bacteria that can utilize the surfactant as a carbon source. areeo.ac.ir
In aquatic environments, SDBS can alter the composition and metabolic activity of freshwater biofilms. ulster.ac.uk Exposure to the surfactant can lead to a reduction in microbial diversity. ulster.ac.uk Furthermore, it can affect the activity of extracellular enzymes that are vital for the breakdown of organic matter, thereby impacting nutrient cycling within the ecosystem. ulster.ac.uk The effects of anionic surfactants like SDBS on microbial communities are multifaceted; they can disrupt cellular structures and functions such as growth and reproduction, and also depolarize cell membranes, which in turn affects nutrient uptake and the release of metabolites. nih.gov
Advanced Analytical Methodologies for Sodium Dodecylbenzenesulfonate
Chromatographic Techniques for SDBS Separation and Quantification
Chromatographic methods are central to the analysis of SDBS, providing the means to separate this compound from complex mixtures and quantify its presence with high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination of linear alkylbenzene sulfonates (LAS), including SDBS. The methodology typically involves a reversed-phase separation mechanism. scielo.br A variety of stationary phases, such as C-8, C-12, and C-18 columns, have been successfully utilized for this purpose. scielo.br The choice of mobile phase is critical for achieving optimal separation; a common approach employs a gradient elution with a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a salt, such as sodium perchlorate, to act as a phase modifier. scielo.brsielc.com
Advanced detection methods coupled with HPLC enhance the selectivity and sensitivity of SDBS analysis. Ultraviolet (UV) detection is commonly used; however, fluorescence detection offers higher sensitivity for LAS compounds. scielo.br For even greater specificity and structural information, mass spectrometry (MS) is an invaluable detector. scielo.brshodex.com Liquid chromatography-mass spectrometry (LC-MS) allows for the precise identification and quantification of SDBS isomers and homologs. shodex.com
Table 1: HPLC Conditions for Sodium Dodecylbenzenesulfonate Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C-8 Column scielo.br | Newcrom R1 sielc.com |
| Mobile Phase | Methanol and 0.075 mol L-1 Sodium Perchlorate in water scielo.br | Acetonitrile, water, and phosphoric acid sielc.com |
| Detection | Fluorescence scielo.br | UV-Vis, Mass Spectrometry (MS) sielc.com |
| Temperature | 35 °C scielo.br | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products
While HPLC is the preferred method for analyzing the parent SDBS compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of its degradation products. researchgate.net For some metabolites of LAS, a derivatization step may be necessary prior to GC analysis to increase their volatility. researchgate.net GC-MS provides detailed structural information about the degradation byproducts, which is essential for understanding the environmental fate of SDBS. The mass spectrometer detector allows for the identification of individual compounds based on their unique mass spectra. In some applications, a flame ionization detector (FID) can also be used, particularly when analyzing the starting materials for SDBS synthesis, such as dodecylbenzene (B1670861), where the positional isomers exhibit a characteristic elution pattern. chromforum.org
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the detailed structural analysis of SDBS, providing information on its molecular structure, functional groups, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the structural elucidation of molecules like SDBS. core.ac.uk It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). core.ac.uk The chemical shifts, coupling constants, and integration of signals in an NMR spectrum allow for the determination of the molecule's connectivity and stereochemistry. core.ac.uk For complex systems, advanced NMR techniques can be employed to understand intermolecular interactions. For instance, variable temperature ¹H NMR has been used to study the properties of systems containing the related surfactant, sodium dodecyl sulfate (B86663), at different temperatures. nih.gov
Mass Spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation patterns of SDBS. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of surfactants. researchgate.net In negative ion mode ESI-MS, the deprotonated molecule of dodecylbenzenesulfonic acid can be observed. researchgate.net Collision-induced dissociation of this ion leads to characteristic fragmentation patterns. A common fragmentation pathway for linear alkylbenzenesulfonates involves the generation of an ethylene-substituted benzenesulfonate (B1194179) ion (m/z 183), which can further fragment to an ethylene-substituted phenoxide ion (m/z 119) through the loss of sulfur dioxide. researchgate.net The fragmentation of aromatic sulfonamides, in general, can involve the unique loss of sulfur dioxide (SO₂). nih.gov
Table 2: Key Mass Spectrometry Fragments for Linear Alkylbenzenesulfonates
| m/z Value | Ion Identity |
| 325.18 | [Dodecylbenzenesulfonate]⁻ |
| 183 | Ethylene-substituted benzenesulfonate ion researchgate.net |
| 119 | Ethylene-substituted phenoxide ion researchgate.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to gain information about its electronic structure.
Infrared (IR) Spectroscopy probes the vibrational modes of molecules. libretexts.org The IR spectrum of SDBS shows characteristic absorption bands corresponding to its functional groups. The sulfonate group exhibits strong asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear around 1180-1190 cm⁻¹ (asymmetric) and 1040-1046 cm⁻¹ (symmetric). researchgate.net The aromatic ring gives rise to C-H stretching and out-of-plane bending vibrations. researchgate.net
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1180-1190 | Asymmetric S=O stretching researchgate.net |
| ~1040-1046 | Symmetric S=O stretching researchgate.net |
| 800-500 | Aromatic C-H out-of-plane bending researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with π-electrons and conjugated unsaturation. libretexts.orguobabylon.edu.iq The aromatic ring in this compound contains a π-electron system that absorbs UV radiation. This technique is often used in conjunction with HPLC for the quantification of SDBS. scielo.br
Fluorescence Spectroscopy for SDBS Detection and Interaction Studies
Fluorescence spectroscopy has emerged as a highly sensitive and selective tool for the detection of SDBS. This technique leverages the changes in the fluorescence properties of specific molecules (probes) upon their interaction with SDBS.
One advanced approach involves the use of ratiometric fluorescent probes. A recently developed probe demonstrated a significant potential for SDBS analysis due to its high sensitivity, selectivity, and stability. nih.gov This method achieved a very low detection limit of 0.011 μg/L. nih.gov Another established technique is synchronous-scan fluorescence spectroscopy (SFS). SFS has been effectively used for the simultaneous analysis of SDBS and other compounds, such as pyrene, in mixed solutions and environmental samples. arxiv.org For the effective determination of SDBS without mutual interferences, an optimized wavelength difference (Δλ) of 46-55 nm is maintained between the excitation and emission wavelengths. arxiv.org
Fluorescence quenching is another principle applied to SDBS analysis. In this method, the presence of the surfactant quenches the fluorescence of a dye. For the related compound sodium dodecyl sulphate (SDS), a method based on its quenching effect on a near-infrared hydrophobic dye has been proposed, achieving a detection limit of 8.3 x 10⁻⁸ mol L⁻¹. uniroma1.it This quenching is attributed to the formation of dye aggregates facilitated by the surfactant. uniroma1.it
Beyond simple detection, fluorescence spectroscopy is a powerful tool for studying the interactions of SDBS with other molecules, such as polymers. These studies provide insights into the formation of micelles and the nature of surfactant-polymer binding, which is critical for formulation science and understanding environmental fate.
| Method | Principle | Analyte | Detection Limit | Key Feature |
|---|---|---|---|---|
| Ratiometric Fluorescence | Change in ratio of two emission wavelengths | SDBS | 0.011 µg/L | High sensitivity and anti-interference ability nih.gov |
| Synchronous-Scan Fluorescence (SFS) | Simultaneous scanning of excitation and emission wavelengths at a constant offset | SDBS | 0.01 mg L⁻¹ (lower end of linear range) | Allows for simultaneous analysis of multiple compounds arxiv.org |
| Fluorescence Quenching | Decrease in fluorescence intensity of a probe | SDS | 8.3 x 10⁻⁸ mol L⁻¹ | Based on surfactant-facilitated dye aggregation uniroma1.it |
Electrochemical Sensing Platforms for SDBS Detection
Electrochemical methods offer a compelling alternative for SDBS detection, providing rapid, cost-effective, and portable analysis. These platforms typically involve a modified electrode surface that interacts with the target analyte, generating a measurable electrical signal.
While much research focuses on using SDBS as a modifying agent to enhance the detection of other substances, the principles are adaptable for creating sensors that target SDBS itself. nih.govresearchgate.netnih.gov For instance, the functionalization of materials like graphene with SDBS creates surfaces with high electrical conductivity and large specific surface areas, properties that are ideal for sensitive electrochemical sensing. nih.govresearchgate.net
A direct application is the electrochemical oxidation or decomposition of SDBS. Studies have shown that using specific anodes, such as Pt anodes in the presence of Y₂O₃ particles, can lead to a significant decomposition rate of SDBS (from 21% to 99%), a process monitored electrochemically. koreascience.kr
More targeted sensing can be achieved with ion-selective electrodes (ISEs). An ISE is a transducer that converts the activity of a specific ion in a solution into an electrical potential, which can be measured by a voltmeter. wikipedia.orgsensorex.com A polymer membrane ISE could be designed with an ionophore that selectively binds the dodecylbenzenesulfonate anion, allowing for its direct potentiometric measurement. alpha-measure.com The voltage generated would be dependent on the logarithm of the ionic activity, according to the Nernst equation. wikipedia.orgsensorex.com
Furthermore, whole-cell electric sensors have been developed for the determination of the related surfactant, sodium dodecyl sulfate (SDS). One such sensor, using the bacterium Herbaspirillum lusitanum, demonstrated a very low determination limit of 0.01 mg/L and a rapid analysis time of 1-5 minutes. nih.govresearchgate.net This approach relies on changes in the electric polarizability of the bacterial cell suspensions upon interaction with the surfactant. nih.gov
| Platform Type | Principle | Target Analyte | Key Features |
|---|---|---|---|
| Electrochemical Oxidation | Decomposition of the analyte at an anode surface | SDBS | Monitors degradation, high efficiency with catalysts koreascience.kr |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of ion activity via a selective membrane | Dodecylbenzenesulfonate anion (potential) | High specificity, direct measurement wikipedia.orgalpha-measure.com |
| Whole-Cell Electric Sensor | Change in electric polarizability of bacterial cells | SDS | Low detection limit (0.01 mg/L), rapid analysis nih.govresearchgate.net |
Hyphenated Techniques for Comprehensive SDBS Analysis
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. koreascience.krcopernicus.org For SDBS analysis, the combination of liquid chromatography with mass spectrometry (LC-MS) is particularly prevalent and effective.
In these systems, a liquid chromatograph (most often HPLC or UPLC) first separates SDBS from other components in the sample matrix. koreascience.kr Following separation, the analyte is introduced into a mass spectrometer. nih.govkoreascience.kr The mass spectrometer ionizes the SDBS molecules and separates the resulting ions based on their mass-to-charge ratio, providing highly selective detection and structural information. koreascience.kr
Reverse-phase (RP) HPLC is a common method for the separation of SDBS. wikipedia.org For the analysis to be compatible with mass spectrometry, the mobile phase composition is critical; for example, acids like phosphoric acid may be replaced with formic acid. wikipedia.org The coupling of these two techniques (LC-MS) enhances both sensitivity and selectivity, allowing for the identification and accurate quantification of SDBS even at low concentrations in complex environmental or commercial samples. koreascience.kr Other hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) are also used for the analysis of anionic surfactants, though they may require derivatization to make the analytes volatile. researchgate.net
| Technique | Separation Principle | Detection Principle | Application to SDBS |
|---|---|---|---|
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Differential partitioning of analyte between a mobile and stationary phase. | Measurement of mass-to-charge ratio of ionized molecules. | Provides separation, quantification, and structural confirmation of SDBS isomers. koreascience.krshodex.com |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on boiling point and polarity. | Measurement of mass-to-charge ratio of ionized molecules. | Used for anionic surfactants, may require sample derivatization. researchgate.net |
| CE-MS (Capillary Electrophoresis-Mass Spectrometry) | Separation of ions based on their electrophoretic mobility in an electric field. | Measurement of mass-to-charge ratio of ionized molecules. | Offers high separation efficiency for ionic compounds like SDBS. nih.gov |
Data Processing and Chemometric Analysis in SDBS Research
The advanced analytical instruments used for SDBS analysis, particularly spectroscopic and hyphenated techniques, generate large and complex datasets. youtube.comdiva-portal.org A single analysis can produce a vast matrix of data (e.g., absorbance or intensity across many wavelengths or mass-to-charge ratios). diva-portal.org Chemometrics, the science of extracting information from chemical systems by data-driven means, is essential for interpreting this data. diva-portal.org
Multivariate analysis (MVA) methods are at the core of chemometrics. youtube.comdiva-portal.org Unlike univariate analysis, which considers only one variable at a time, MVA techniques analyze all variables (e.g., all wavelengths in a spectrum) simultaneously. youtube.com This approach is more robust and can uncover patterns and relationships that are not visible otherwise. diva-portal.org
Principal Component Analysis (PCA) is a fundamental MVA technique used for dimensionality reduction and pattern recognition. builtin.comjacow.org In the context of SDBS research, PCA can be applied to a set of fluorescence or infrared spectra from different samples. PCA transforms the original, correlated variables into a new set of uncorrelated variables called principal components (PCs). youtube.com The first few PCs typically capture the most significant variance in the data. youtube.comyoutube.com By plotting the scores of the samples on these PCs, one can visualize groupings, trends, or outliers, which might correspond to different SDBS concentrations, isomeric compositions, or interactions with other matrix components. This allows for qualitative analysis and sample classification without prior knowledge of the samples' composition. diva-portal.orgyoutube.com Other multivariate methods, such as Partial Least Squares (PLS) regression, are used to build quantitative models that can predict the concentration of SDBS from spectral data.
Interactions of Sodium Dodecylbenzenesulfonate with Biological Systems and Biomolecules
Mechanisms of SDBS Interaction with Proteins and Enzymes
The interaction of SDBS with proteins and enzymes is a multifaceted process that can lead to significant alterations in their native conformation and biological activity. These interactions are largely governed by the concentration of the surfactant and the intrinsic properties of the protein.
Protein Denaturation and Conformation Changes
Sodium dodecylbenzenesulfonate is a potent protein denaturant. nih.govresearchgate.net The process of denaturation involves the disruption of the non-covalent interactions, such as hydrogen bonds, that are responsible for maintaining the protein's secondary, tertiary, and quaternary structures. researchgate.net The mechanism of denaturation by anionic surfactants like SDBS generally occurs in discrete stages depending on the surfactant concentration relative to its critical micelle concentration (CMC).
At concentrations below the CMC, individual SDBS monomers interact with proteins primarily through hydrophobic interactions, binding to nonpolar regions of the polypeptide chain. nih.govnih.gov This initial binding can induce the unfolding of the protein's tertiary structure. nih.gov As the concentration of SDBS increases to micellar levels, the interactions become exclusively hydrophobic. nih.gov In this stage, the expansion of the protein chain is driven by coulombic repulsion between the negatively charged micelles bound to the protein and the anionic side chains of the amino acids. nih.govnih.gov This leads to a significant loss of the protein's native, compact structure, resulting in a more unfolded and flexible conformation. researchgate.net It has been observed that the interaction of anionic surfactants with proteins is often independent of the protein's initial structure, conformation, and ionization state. nih.govnih.gov
The effect of an anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), a close structural analog of SDBS, on the conformation of human ubiquitin has been studied. At low temperatures, SDS was found to stabilize the native structure of the protein. However, at higher temperatures and high SDS concentrations, the surfactant molecules disrupt the hydration shell and expand the hydrophobic core, leading to complete protein unfolding into a random coil structure. researchgate.net
| Surfactant Concentration | Primary Interaction Mechanism | Effect on Protein Structure |
|---|---|---|
| Submicellar | Predominantly hydrophobic interactions of monomers | Unfolding of tertiary structure |
| Micellar | Exclusively hydrophobic interactions of micelles | Chain expansion due to coulombic repulsion |
Enzyme Activity Modulation by SDBS
The interaction of SDBS with enzymes can significantly modulate their catalytic activity. Generally, SDBS has been shown to have an inhibitory effect on various enzymes. nih.gov This inhibition is often concentration-dependent, with higher concentrations of the surfactant leading to greater inactivation. mdpi.com For instance, the transpeptidase activity of γ-glutamyltranspeptidase from Bacillus licheniformis was reduced by approximately 90% in the presence of 6 mM sodium dodecyl sulfate (SDS). mdpi.com
Kinetic studies have revealed that SDS can act as a mixed-type inhibitor, affecting both the binding of the substrate to the enzyme and the catalytic efficiency of the enzyme. mdpi.com The conformational changes induced by the surfactant are directly linked to this loss of activity. The binding of SDBS can lead to the dissociation of multimeric enzymes into their subunits. For example, the heterodimeric γ-glutamyltranspeptidase was observed to dissociate into its two subunits at SDS concentrations above 2 mM. mdpi.com Furthermore, the thermal stability of enzymes can be drastically reduced in the presence of SDBS. The half-life of γ-glutamyltranspeptidase at 55 °C was found to decrease from 495.1 minutes to 7.4 minutes in the presence of 1 mM SDS. mdpi.com
In a study on zebrafish, exposure to SDBS led to prominent changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in the liver and kidneys, indicating that the surfactant can disrupt normal enzymatic functions in vivo. mdpi.com
| SDS Concentration | Observed Effect | Reference |
|---|---|---|
| 1 mM | Thermal half-life at 55 °C reduced to 7.4 min | mdpi.com |
| > 2 mM | Dissociation of heterodimeric enzyme into subunits | mdpi.com |
| 6 mM | Approximately 90% inactivation of transpeptidase activity | mdpi.com |
SDBS Interactions with Nucleic Acids and Lipids
The interactions of SDBS with nucleic acids are primarily governed by electrostatic forces. Given that both SDBS and the phosphate (B84403) backbone of nucleic acids like DNA and RNA are negatively charged, a repulsive force is expected, which would generally prevent strong binding. researchgate.net However, surfactants can still influence nucleic acid-containing systems. In laboratory settings, anionic detergents like SDS are used in nucleic acid extraction protocols to lyse cell membranes and denature proteins that are complexed with nucleic acids, thereby aiding in their purification. nih.govresearchgate.net This process relies on the detergent's ability to disrupt protein-nucleic acid interactions. nih.gov
In contrast to anionic surfactants, cationic surfactants have been shown to interact strongly with the negatively charged phosphate groups of DNA, leading to the condensation of the DNA molecule. nih.govresearchgate.netacs.org
The interaction of SDBS with lipids, particularly those forming biological membranes, is more direct and significant. Anionic surfactants can partition into lipid bilayers, inducing changes in membrane permeability. nih.gov At subsolubilizing concentrations, SDS has been shown to create transient hydrophilic pores in planar lipid bilayers, which can be either short-lived lipid pores or longer-lived pores that incorporate detergent molecules in their walls. nih.gov This pore formation is believed to be the mechanism for the leakage of entrapped solutes across the membrane. nih.gov
The process of membrane solubilization by anionic detergents involves the partitioning of detergent monomers into the lipid bilayer. nih.gov As the concentration of the surfactant increases, it leads to the disruption of the bilayer structure and the formation of mixed micelles containing both lipids and surfactant molecules. rsc.org
Micellization Behavior of SDBS in Complex Biological Media
The formation of micelles by SDBS in aqueous solution is a critical aspect of its interaction with biological systems. The critical micelle concentration (CMC) is the concentration at which individual surfactant molecules begin to self-assemble into larger aggregates. The CMC of SDBS in pure water is influenced by temperature. In more complex media, such as those containing co-solvents or electrolytes, the micellization behavior can be significantly altered. For instance, in binary solvent systems of ethylene (B1197577) glycol and water, the CMC of SDBS increases with an increasing mole fraction of ethylene glycol at a constant temperature.
The presence of salts in the medium generally leads to a decrease in the CMC of SDBS. This is attributed to the screening of the electrostatic repulsion between the anionic headgroups of the surfactant molecules by the cations of the salt, which favors micelle formation at lower concentrations.
The shape and structure of SDBS micelles can also change with increasing concentration. At lower concentrations, spherical micelles are typically formed. As the concentration increases, these can transform into rod-like, worm-like, and eventually bilayer structures. This transition in micellar morphology can influence the nature of the interaction with biological macromolecules.
| Factor | Effect on CMC | Reason |
|---|---|---|
| Increasing Temperature | Generally increases | Increased kinetic energy of monomers |
| Addition of Co-solvents (e.g., Ethylene Glycol) | Increases | Alteration of solvent properties |
| Addition of Salts (Electrolytes) | Decreases | Screening of electrostatic repulsion between headgroups |
Role of SDBS in Drug Delivery Systems and Nanomedicine (Excluding Dosage/Administration)
The self-assembling properties of SDBS and its ability to interact with other materials have led to its investigation for applications in drug delivery and nanomedicine. Surfactant-based drug delivery systems can offer advantages such as reduced side effects.
One study reported the successful fabrication of a sodium dodecyl sulphate-supported iron silicophosphate (SDS/FeSP) nanocomposite for the controlled delivery of the antiemetic drug ondansetron. This nanocomposite demonstrated a pH-responsive drug release profile. The maximum release of the encapsulated drug (approximately 45.38%) was observed at a low pH of 2.2, which is relevant to the gastric environment. The release was significantly lower at higher pH values, suggesting that such systems could be designed for targeted drug release in specific regions of the gastrointestinal tract. The study also found the nanocomposite to be non-cytotoxic, indicating its potential as a safe drug carrier.
Computational Modeling of Biomolecule-SDBS Interactions
Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for understanding the interactions between surfactants like SDBS and biomolecules at an atomic level. These simulations can provide detailed insights into the dynamic processes of protein unfolding, micelle formation, and the binding of surfactant molecules to biological macromolecules. researchgate.net
MD simulations have been used to characterize the structure and dynamics of SDBS micelles in explicit water. These studies have revealed that SDBS micelles are more spherical compared to those of SDS, a difference attributed to the presence of the phenyl group in the SDBS molecule. Such computational models can also elucidate the forces driving the interactions, such as the role of Lennard-Jones parameters for ions and water models in controlling micellar transitions.
In the context of protein-surfactant interactions, MD simulations can track the conformational changes in a protein as it interacts with surfactant molecules. For example, simulations have shown how SDS molecules can disrupt the hydration shell of a protein and penetrate its hydrophobic core, leading to denaturation. researchgate.net These computational approaches complement experimental data and help to build a more complete picture of the molecular mechanisms underlying the observed biological effects of SDBS. Coarse-graining techniques are also employed to simplify protein structures while preserving their behavior, allowing for the analysis of complex protein interactions in different systems. researchgate.net
Sodium Dodecylbenzenesulfonate in Advanced Materials Science and Engineering
SDBS as a Template or Stabilizer in Nanomaterial Synthesis
The ability of SDBS to form micelles and adsorb onto surfaces makes it an effective agent for directing the synthesis and ensuring the stability of a wide range of nanomaterials. Its role as a template guides the growth of materials into specific structures, while its stabilizing properties prevent the agglomeration of nanoparticles, preserving their unique nanoscale characteristics.
Synthesis of Conductive Polymers utilizing SDBS as a Doping Template
In the synthesis of conductive polymers, such as polyaniline (PANI), SDBS can act as a "doping template." During the chemical oxidative polymerization of aniline, the sulfonic acid group of SDBS can protonate the polymer backbone, inducing conductivity. The large size and hydrophobic nature of the dodecylbenzene (B1670861) tail of SDBS can influence the morphology and properties of the resulting conductive polymer.
Research has shown that in mixed doping systems, for instance, with hydrochloric acid (HCl) and SDBS, the larger SDBS molecule can dominate the doping process. This dominance is attributed to its size and hydrophobic characteristics, which can lead to optimized performance of the resulting polyaniline mdpi.com. The use of an acid like dodecyl benzene (B151609) sulfonic acid (DBSA), a precursor to SDBS, in the synthesis of PANI has been shown to yield conductive polymers with needle-like shapes, which are associated with higher conductivity researchgate.net. The template-assisted synthesis within porous membranes can produce conductive polymer fibrils with significantly enhanced conductivity compared to conventional films dtic.mil.
| Polymer | Dopant/Template | Key Finding |
| Polyaniline (PANI) | Hydrochloric acid (HCl) and Sodium dodecylbenzenesulfonate (SDBS) | SDBS dominates the doping process due to its size and hydrophobic nature, leading to optimized performance. mdpi.com |
| Polyaniline (PANI) | Dodecyl benzene sulfonic acid (DBSA) | The synthesis in xylene resulted in conductive PANI with needle-like morphologies and higher conductivity. researchgate.net |
Stabilization of Nanoparticles and Carbon Nanotubes by SDBS
SDBS is widely employed to stabilize dispersions of nanoparticles and carbon nanotubes (CNTs) in aqueous solutions. The hydrophobic tail of the SDBS molecule adsorbs onto the surface of these non-polar materials, while the hydrophilic head extends into the water, creating an electrostatic repulsion that prevents aggregation.
For carbon nanotubes, which tend to bundle together due to strong van der Waals forces, SDBS is a particularly effective dispersing agent nih.govresearchgate.net. The benzene ring in the SDBS molecule is thought to enhance its interaction with the graphitic surface of CNTs through π-π stacking, leading to stable suspensions mdpi.com. Molecular dynamics simulations have been used to understand the structure of SDBS molecules around CNTs, revealing that the arrangement is highly dependent on the spacing between the nanotubes psu.edu. The interaction energy between CNTs in a bundle can be overcome by the congregation of SDBS molecules, leading to their dispersion rsc.org.
In the case of other nanoparticles, such as iron oxide, the use of SDBS as a surfactant during co-precipitation synthesis has been shown to improve the thermal conductivity of the resulting nanofluid taylorandfrancis.com. The stability of various nanosuspensions, including those of TiO2, can be maintained over extended periods in the presence of SDBS taylorandfrancis.com.
| Nanomaterial | Role of SDBS | Key Research Finding |
| Carbon Nanotubes (CNTs) | Dispersant/Stabilizer | The benzene ring in SDBS enhances interaction with the CNT surface, leading to stable dispersions. mdpi.com |
| Iron Oxide Nanoparticles | Surfactant in Synthesis | Resulted in rod-shaped nanoparticles with a 1.4-fold increase in thermal conductivity in water dispersion. taylorandfrancis.com |
| Titanium Dioxide (TiO2) | Stabilizer | Preserved the stability of TiO2 nanosuspensions for over 7 days. taylorandfrancis.com |
Influence of SDBS on Crystal Growth and Morphology of Materials
The presence of SDBS during crystallization processes can significantly influence the crystal growth and the resulting morphology of the material. By selectively adsorbing to certain crystal faces, SDBS can inhibit or promote growth in specific directions, leading to the formation of different crystal shapes and even different crystalline phases (polymorphs).
For example, in the crystallization of calcium carbonate (CaCO3), the addition of SDBS to the solution can induce a transformation from the stable calcite phase, which typically has a rhombic hexahedron morphology, to the metastable vaterite phase, characterized by a spherical morphology. jlu.edu.cnscispace.comresearchgate.net The concentration of SDBS plays a crucial role; as the concentration increases, the relative content of vaterite crystals also increases. However, at very high concentrations, changes in micelle morphology can lead to a reversion back to the more stable calcite phase, but with altered morphologies such as flower-like or hexagonal shapes jlu.edu.cn.
| Material | Effect of SDBS | Resulting Morphology/Phase |
| Calcium Carbonate (CaCO3) | Addition to solution | Transformation from calcite to vaterite phase. jlu.edu.cnscispace.comresearchgate.net |
| Calcium Carbonate (CaCO3) | Increasing SDBS concentration | Increased relative content of vaterite crystals. jlu.edu.cn |
| Calcium Carbonate (CaCO3) | High SDBS concentration | Reversion to calcite with flower, hexagonal, or spindle shapes. jlu.edu.cn |
Application of SDBS in Enhanced Oil Recovery Mechanisms
In the petroleum industry, SDBS is a key surfactant used in Enhanced Oil Recovery (EOR) techniques. EOR methods aim to increase the amount of crude oil that can be extracted from a reservoir beyond what is achievable through primary and secondary recovery methods. SDBS helps to mobilize trapped oil by reducing the interfacial tension between oil and water and altering the wettability of the reservoir rock.
Molecular Dynamics Simulations of SDBS in Oil Displacement
Molecular dynamics (MD) simulations have provided valuable insights at the atomic level into the mechanisms by which SDBS facilitates oil displacement. These simulations can model the interactions between SDBS, oil, water, and mineral surfaces found in oil reservoirs.
MD simulations have shown that SDBS molecules can form micelles that encapsulate oil, a process known as solubilization, which is a proposed mechanism for EOR. sigmaaldrich.com These simulations have also revealed a three-stage process for oil-detachment induced by ionic surfactant flooding: the formation and delivery of surfactant micelles, the disintegration and spreading of these micelles on the oil-aggregate surface, and the subsequent deformation and detachment of the oil molecules. researchgate.net The addition of SDBS has been shown to significantly increase the oil displacement speed by up to 80% compared to water flooding alone elsevierpure.com. Furthermore, simulations indicate that SDBS and water molecules gradually occupy the mineral surface, such as calcite, and displace the oil droplets researchgate.netnih.gov. The polar group of SDBS plays a significant role in water infiltration and the formation of water channels researchgate.netnih.gov.
| Simulation Focus | Key Finding from Molecular Dynamics |
| Oil Detachment Process | A three-stage process involving micelle formation, spreading, and oil deformation. researchgate.net |
| Displacement Speed | SDBS can increase oil displacement speed by up to 80% compared to water flooding. elsevierpure.com |
| Surface Interaction | SDBS and water molecules progressively occupy the calcite surface, displacing oil. researchgate.netnih.gov |
| Water Infiltration | The polar group of SDBS significantly affects water infiltration and the formation of water channels. researchgate.netnih.gov |
Influence of SDBS Branched Chain Structure on Oil Recovery Efficiency
The molecular architecture of the SDBS surfactant itself can have a profound impact on its effectiveness in EOR. Specifically, the structure of the alkyl chain, whether linear or branched, and the position of the benzene ring on this chain, are critical factors.
Molecular dynamics studies have investigated the effect of different branched structures of SDBS on oil recovery. The findings indicate that an SDBS molecule with the benzene ring located near the center of the alkyl chain exhibits the best performance in oil displacement. researchgate.netnih.gov This is supported by the relative density of oil molecules and adsorption energies calculated in the simulations. researchgate.netnih.gov Furthermore, branched SDBS structures tend to spread more effectively on a calcite interface compared to their linear counterparts, as indicated by contact angle measurements in simulations researchgate.netnih.gov. This enhanced spreading contributes to a more efficient oil displacement process.
| SDBS Structural Feature | Impact on Oil Recovery | Supporting Evidence |
| Benzene Ring Position | Located near the center of the alkyl chain leads to the best oil displacement effect. researchgate.netnih.gov | Relative density of oil molecules, adsorption energies. researchgate.netnih.gov |
| Chain Structure | Branched chains tend to spread more on a calcite interface than straight chains. researchgate.netnih.gov | Contact angle measurements from simulations. researchgate.netnih.gov |
SDBS in Corrosion Inhibition and Surface Modification
This compound (SDBS) has demonstrated significant efficacy as a corrosion inhibitor for various metals and alloys, primarily by adsorbing onto the material's surface and forming a protective barrier against corrosive agents. The mechanism of inhibition is largely attributed to the amphiphilic nature of the SDBS molecule, which consists of a long, hydrophobic hydrocarbon tail and a hydrophilic sulfonate head group.
On positively charged metal surfaces in acidic solutions, the anionic sulfonate head groups of SDBS are attracted via electrostatic forces, leading to the adsorption of the surfactant onto the metal. ampp.orgscilit.com This initial electrostatic interaction is often followed by the self-assembly of the hydrophobic tails, creating a dense, protective film that hinders the diffusion of corrosive species to the metal surface. ampp.orgmdpi.com The effectiveness of this protective layer increases with the concentration of SDBS, up to its critical micelle concentration (CMC), where maximum inhibition is often observed.
Research has shown that the inhibition efficiency of SDBS is influenced by factors such as the pH of the corrosive medium and the temperature. For mild steel in acidic solutions, the inhibition efficiency of SDBS increases with increasing pH. ampp.org Conversely, an increase in temperature generally leads to a decrease in inhibition efficiency.
SDBS can also exhibit synergistic effects when combined with other substances. For instance, in simulated cooling water, SDBS in conjunction with Al2O3 nanoparticles has been shown to have a synergistic effect on inhibiting brass corrosion due to electrostatic adsorption and an increase in the critical micelle concentration of SDBS. researchgate.net Similarly, when used with zinc sulfate (B86663) (ZnSO4) on mild steel, a composite inhibitive layer can form, significantly enhancing corrosion resistance. fao.org The proposed mechanisms for this synergy include the formation of a stable but porous zinc oxide/hydroxide layer with the surfactant filling the pores, or the formation of a continuous barrier layer through chelation of the surfactant and ZnSO4 compounds. fao.org
The modification of surfaces with SDBS is not limited to corrosion inhibition. It is also utilized to alter the surface properties of materials like graphene. SDBS can be used to modify and stabilize graphene in water, preventing its agglomeration and enhancing its dispersion in matrices like epoxy resins. mdpi.com This modification can significantly improve the anti-corrosive properties of the resulting composite coating. mdpi.com
Table 1: Research Findings on SDBS in Corrosion Inhibition
| Metal/Alloy | Corrosive Medium | Key Findings |
|---|---|---|
| Mild Steel | Acidic Solutions (Na2SO4) | Inhibition efficiency increases with SDBS concentration and pH. Adsorption is primarily through electrostatic attraction. ampp.org |
| Mild Steel | 0.05 M NaCl Solution | High corrosion inhibition achieved in a composite with ZnSO4, forming a continuous inhibitive barrier film. fao.org |
| Aluminum and its Alloys (Al+6%Cu, Al+6%Si) | 1.0 M HCl | Inhibition occurs via adsorption, acting predominantly as a cathodic inhibitor. Efficiency decreases with increasing temperature. |
| Brass | Simulated Cooling Water (SCW) and SCW-Al2O3 Nanofluid | SDBS adsorbs on the brass surface, and Al2O3 nanoparticles exhibit a synergistic inhibitive effect with SDBS. researchgate.net |
| Mild Steel | 2M Hydrochloric Acid | The addition of a small quantity of Sodium Dodecyl Sulfate (SDS), a similar surfactant, can enhance the inhibition of 2-thioureidobenzoxazole by 10-fold. electrochemsci.org |
SDBS in Advanced Separations and Membrane Technologies
In the realm of advanced separations, this compound plays a crucial role in various membrane-based technologies, including ultrafiltration and forward osmosis. Its surfactant properties are leveraged to modify membrane surfaces, influence transport phenomena, and facilitate the separation of specific components from complex mixtures.
In ultrafiltration processes, SDBS is often present in wastewater streams from detergent and other industries. Its interaction with ultrafiltration membranes can significantly affect the permeate flux and the retention of solutes. Studies using polyethersulfone (PES) membranes have shown that in a dynamic ultrafiltration system with a rotating disk, the permeate flux can be maintained and even increased at higher transmembrane pressures when the rotational speed is high. researchgate.net This is attributed to the high shear rates generated by the disk rotation, which effectively reduces concentration polarization at the membrane surface. researchgate.net The retention of SDBS micelles by these membranes can be quite high, reaching up to 92.5% at optimal conditions. researchgate.net An interesting observation is that the permeate flux can increase with increasing feed concentration of SDBS, which is explained by the reduction of concentration polarization due to enhanced diffusion of surfactant micelles under high shear. researchgate.net
SDBS is also intentionally used as an agent to tailor the properties of separation membranes. For instance, it can be employed during the interfacial polymerization process to create high-performance forward osmosis (FO) membranes. researchgate.net The presence of SDBS in the aqueous phase during polymerization can influence the formation of the polyamide active layer, leading to membranes with improved perm-selectivity.
The fundamental principle behind many membrane separation technologies is the selective passage of certain substances through a semi-permeable barrier. These technologies are categorized based on pore size and the driving force for separation, encompassing microfiltration, ultrafiltration, nanofiltration, and reverse osmosis. Membranes are integral to numerous biotechnology processes for applications such as sterile filtration, medium exchange, and viral clearance. nih.gov Recent advancements in membrane technology are focused on high-resolution applications and enhancing performance in areas like gas and liquid separations. nih.govnih.gov
Table 2: Performance of SDBS in Dynamic Ultrafiltration with a PES Membrane (10 kDa MWCO)
| Transmembrane Pressure (TMP) | Disk Rotating Speed | SDBS Concentration | Permeate Flux | Surfactant Retention |
|---|---|---|---|---|
| Up to 2100 kPa | > 1000 rpm | 1 CMC | Continues to rise (no plateau) | - |
| 2100 kPa | 1000 rpm | 1 CMC | - | 81.5% |
| - | 2750 rpm | 1 CMC | - | 92.5% |
| - | - | Up to 5 CMC | Increases with concentration | - |
Data synthesized from research on dynamic ultrafiltration of SDBS solutions. researchgate.net
Computational Materials Science Modeling of SDBS-Material Interactions
Computational materials science provides powerful tools to investigate the interactions between this compound and various materials at a molecular level. wikipedia.org Techniques such as Molecular Dynamics (MD) simulations are employed to elucidate the adsorption mechanisms, aggregation behavior, and the influence of environmental factors on these interactions. rsc.org These computational approaches are crucial for understanding and predicting the performance of SDBS in applications like corrosion inhibition and surface modification, complementing experimental findings.
MD simulations have been used to study the adsorption of SDBS onto surfaces like silica (B1680970). pku.edu.cn These simulations reveal that SDBS molecules can adsorb onto a silica surface within a short simulation time, forming a surfactant layer. The interaction is driven by the hydrophobic alkyl chain's affinity for the SiO2 surface. pku.edu.cn As more surfactant molecules adsorb, they can form hemi-cylindrical micelles on the surface. pku.edu.cn Such simulations also provide insights into the interactions between the polar head of the surfactant, counter-ions (like Na+), and water molecules, showing that Na+ ions tend to gather around the polar head. pku.edu.cn
Computational studies also explore the effects of external conditions on the adsorption of surfactants. For example, simulations can investigate the influence of temperature and the presence of electrolytes on the adsorption of surfactants onto surfaces like graphene. It has been shown that lower temperatures can lead to more stable and complete adsorption of surfactants. Electrolytes can screen the electrostatic repulsion between surfactant head groups, allowing for denser packing on the surface. These computational insights are invaluable for designing and optimizing formulations for applications such as the dispersion of nanomaterials.
The broader field of computational materials science encompasses a range of methods from electronic structure calculations (like Density Functional Theory) to atomistic and mesoscale simulations, which are applied to a wide array of materials and problems, including energy storage and alloy design. nasa.govmdpi.com
Table 3: Key Parameters and Findings from Molecular Dynamics Simulations of SDBS
| Simulated System | Key Parameters Investigated | Key Findings |
|---|---|---|
| SDBS adsorption on a silica surface | Water phase thickness, surfactant concentration | SDBS molecules adsorb via interaction between the hydrophobic tail and the SiO2 surface; can form hemi-cylindrical micelles. pku.edu.cn |
| SDBS micelle formation in water | Force field (GROMOS, CHARMM36, OPLS-AA), aggregation number | The choice of force field, particularly the Lennard-Jones parameters for sodium ions and sulfate oxygens, significantly affects the predicted micelle structure for large aggregates. acs.org |
| Surfactant adsorption on graphene | Temperature, electrolyte presence | Lower temperatures lead to more stable and complete surfactant adsorption. Electrolytes can enhance surfactant packing on the surface. |
Computational and Theoretical Studies of Sodium Dodecylbenzenesulfonate
Molecular Dynamics Simulations of SDBS Behavior
Molecular dynamics simulations offer a powerful approach to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing detailed information about structural arrangements and dynamic processes.
MD simulations have been instrumental in characterizing the structure and dynamics of SDBS micelles in aqueous solutions. Unlike the more extensively studied sodium dodecyl sulfate (B86663) (SDS), SDBS features a phenyl group attached to its anionic head, which influences its aggregation behavior.
Simulations comparing SDBS and SDS micelles have shown that SDBS micelles tend to be more spherical. rsc.org For instance, one study reported a ratio of eccentricities (e_SDBS/e_SDS) of 0.117/0.154, indicating a less elongated shape for the SDBS aggregate. rsc.orgresearchgate.net Despite this difference in shape, the mean micellar radii are comparable, with values around 20.0 Å for SDBS and 19.4 Å for SDS. rsc.orgresearchgate.net
The hydrophobic core of SDBS micelles, formed by the dodecyl chains, is found to be more compactly packed than that of SDS micelles. rsc.org This is supported by analyses of the solvent-accessible surface area, the orientation of the alkyl chains, end-to-end distances, and the conformations of carbon-carbon bonds. rsc.org The stability of these micellar structures is a key factor in their effectiveness in applications like detergency and nanotechnology. rsc.org The choice of force field in MD simulations is critical, as it can significantly impact the predicted micelle structure, especially for larger aggregation numbers where some force fields might inaccurately predict bicelle structures instead of the expected rodlike or cylindrical micelles. nih.govacs.org
| Property | SDBS | SDS | Reference |
|---|---|---|---|
| Eccentricity Ratio | 0.117 | 0.154 | rsc.orgresearchgate.net |
| Mean Micellar Radius (Å) | 20.0 | 19.4 | rsc.orgresearchgate.net |
MD simulations have provided detailed insights into the adsorption of SDBS molecules at various interfaces, which is crucial for its role in processes like enhanced oil recovery and detergency.
At the solid-liquid interface , such as between water and silica (B1680970) (SiO2), simulations show that SDBS molecules readily adsorb onto the surface. pku.edu.cnresearchgate.netpku.edu.cn The initial adsorption is driven by the interaction between the hydrophobic alkyl chain and the silica surface. pku.edu.cnresearchgate.netpku.edu.cn As more surfactant molecules adsorb, they can form a hemi-cylindrical micelle with a hydrophobic core on the silica surface. pku.edu.cnresearchgate.netpku.edu.cn Furthermore, SDBS can form complexes with water molecules through hydrogen bonding at both solid-liquid and air-liquid interfaces. pku.edu.cnresearchgate.net
At the liquid-liquid interface , for example, between water and n-decane, the molecular architecture of alkyl benzene (B151609) sulfonate isomers significantly affects their adsorption behavior. acs.org Atomistic MD simulations have shown that the attachment position of the benzenesulfonate (B1194179) group on the alkyl chain influences the packing compactness, interfacial area, and molecular alignment at the interface. acs.org For instance, a study on hexadecane (B31444) sulfonates revealed that the isomer with the sulfonate group at the fourth carbon position (4-C16) exhibited the most compact packing and led to the most stable interface, characterized by the lowest interface formation energy. acs.org This stability was correlated with the miscibility of the surfactant's alkyl tail with the oil phase. acs.org
The presence of SDBS at the water-oil interface is shown to stabilize the system, indicated by a negative Interface Formation Energy (IFE). uir.ac.id For instance, in a water-dodecane system, the addition of SDBS resulted in an IFE of -197.51 Kcal/mol, signifying a more stable interface. uir.ac.id
MD simulations, often coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), allow for the quantification of interaction energies and binding affinities between SDBS and other molecules or surfaces. These calculations are vital for understanding the driving forces behind adsorption and micellization.
In the context of protein-surfactant interactions, MD simulations have been used to study the binding of anionic surfactants to proteins. nih.gov While specific studies focusing solely on SDBS are part of a broader research area, the principles are transferable. These simulations reveal that interactions can be both ionic, particularly at monomeric concentrations, and hydrophobic, which become more significant at micellar concentrations. nih.gov The binding affinity can be influenced by factors such as the surfactant's alkyl chain length and the protein's surface characteristics. nih.gov
For SDBS at a water-dodecane interface, a significant negative Interface Formation Energy (IFE) of -197.51 kcal/mol indicates a strong, spontaneous tendency for the surfactant to accumulate at the interface, thereby stabilizing the emulsion. uir.ac.id The calculation of interaction energies helps in understanding the dynamic nature of these interactions, moving beyond a static picture to consider the fluctuations and lability of the binding. chemrxiv.org
Density Functional Theory (DFT) Calculations for SDBS
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is a powerful tool for understanding the intrinsic properties of molecules like SDBS, including their reactivity and interaction with different materials at an electronic level.
DFT calculations provide a means to understand the electronic properties of SDBS, which are fundamental to its chemical behavior. By solving the Kohn-Sham equations, DFT can determine the electron density of a system, from which various properties can be derived. youtube.com The electronic structure, including the distribution of molecular orbitals, dictates the molecule's reactivity.
The reactivity of a molecule can be analyzed using concepts from Conceptual DFT, which defines descriptors based on the change in energy with respect to the number of electrons and the external potential. nih.gov These descriptors can help in predicting how SDBS will interact with other species. For instance, understanding the electronic structure of the sulfonate headgroup and the phenyl ring is crucial for explaining their roles in intermolecular interactions.
DFT is particularly useful for calculating the adsorption energies of molecules on specific crystal surfaces, providing a detailed understanding of the interaction strength and mechanism. nih.gov This is highly relevant for applications where SDBS interacts with solid materials.
The adsorption energy is sensitive to the specific crystal plane and the site of adsorption on that plane. nih.gov DFT calculations can determine the most energetically favorable adsorption configurations. nih.govresearchgate.net For instance, in studies of other molecules on various surfaces, it has been shown that the adsorption energy can vary significantly between different crystallographic facets. nih.gov This variation is due to the different atomic arrangements and electronic states of the surface atoms. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for SDBS
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. acs.org For Sodium Dodecylbenzenesulfonate (SDBS) and other linear alkylbenzene sulfonates (LAS), QSAR has been a valuable approach, particularly in ecotoxicology, to predict their effects on various organisms without extensive animal testing. nih.gov
Research has focused on developing QSARs to predict the acute toxicity of LAS to aquatic organisms. A series of high-quality QSAR models have been established for species such as fathead minnows (Pimephales promelas) and daphnids (Daphnia magna, Ceriodaphnia dubia). acs.org These models demonstrate a strong correlation between the molecular structure of LAS congeners and their toxicity, with reported coefficients of determination (R²) ranging from 0.965 to 0.997, indicating high predictive accuracy. nih.govacs.org
A key finding from these studies is that the toxicity of LAS is directly related to the length of the hydrophobic alkyl chain. acs.org This relationship is a critical component of the QSAR models. By quantifying this relationship, it is possible to use the models to normalize toxicity data across different LAS chain length materials. This normalization allows for the interpretation of a wide array of tests on various LAS materials and their application in developing Species Sensitivity Distributions (SSDs). acs.org SSDs are used to estimate the concentration at which a certain percentage of species in an ecosystem will be affected, such as the HC5 (hazardous concentration for 5% of species). nih.govacs.org For instance, SSDs for wastewater effluents containing LAS with an average of 11.26-12 alkyl carbons showed HC5 values between 0.129 and 0.254 mg/L. acs.org
The development of robust QSAR models relies on the use of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. protoqsar.com For surfactants like SDBS, these descriptors can be broadly categorized.
Table 1: Examples of Physicochemical Descriptors Used in QSAR Studies
| Descriptor Category | Specific Descriptor Example | Relevance to Activity/Property |
|---|---|---|
| Hydrophobic | n-Octanol/Water Partition Coefficient (logP or Kow) | Indicates the tendency of a substance to partition between an organic (lipid) and aqueous phase, crucial for bioaccumulation. nih.govnih.gov |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a reaction. protoqsar.comnih.gov |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. protoqsar.comnih.gov | |
| Dipole Moment | Measures the polarity of the molecule, which influences its interactions with other polar and nonpolar molecules. researchgate.net | |
| Thermodynamic | Heat of Formation (Hf) | The change in enthalpy during the formation of the compound from its constituent elements, indicating molecular stability. nih.gov |
| Steric/Topological | Molecular Weight | A basic descriptor related to the size of the molecule. protoqsar.com |
These descriptors, when used in combination within a mathematical model, allow for the prediction of the biological activity of other, untested chemical structures. acs.org For LAS, QSAR models have been instrumental in environmental risk assessment by providing a scientifically robust method for predicting toxicity and setting environmental safety standards. nih.govacs.org
Machine Learning Approaches in SDBS Research
Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemical research to analyze complex datasets and build predictive models. nih.govnj.govresearchgate.net While the application of ML to this compound is an emerging field, several studies demonstrate its potential for understanding and predicting the behavior of this surfactant.
A specific application of machine learning in SDBS research involved the development of an artificial neural network (ANN) to model the adsorption of SDBS onto polyaniline, a conductive polymer. acs.org ANNs are a class of machine learning algorithms inspired by the structure of the human brain, capable of modeling complex, non-linear relationships between input variables (e.g., concentration, pH, temperature) and an output (e.g., amount of adsorbed surfactant). acs.org In this study, the ANN model was successfully used to predict the adsorption behavior of SDBS under various operating conditions, showcasing the utility of ML in describing interfacial phenomena. acs.org
Beyond specific adsorption studies, machine learning offers broader potential in surfactant science. Researchers are exploring ML algorithms to predict the phase behavior of surfactants, which is critical for their formulation and application in various products. nih.govnih.govmdpi.commdpi.com These models can take molecular descriptors and system conditions (like temperature and concentration) as inputs to predict whether a surfactant will form micelles, liquid crystals, or other phases. nih.govnih.gov While much of this work has focused on non-ionic surfactants, the methodologies are adaptable to anionic surfactants like SDBS. nih.govmdpi.com Common ML algorithms used in these studies include:
Support Vector Machines (SVM): Used for classification and regression tasks, such as predicting whether a system will form multiple phases. acs.orgmdpi.com
Decision Trees & Random Forests: These models create a series of rules to make predictions and can handle complex interactions between variables. nih.govnih.gov
Neural Networks: As mentioned, these are powerful for capturing non-linear relationships in large datasets. nih.govacs.orgnih.gov
The table below summarizes some machine learning models and their applications relevant to surfactant research.
Table 2: Machine Learning Models and Their Applications in Surfactant Research
| Machine Learning Model | Potential Application for SDBS | Research Findings in Surfactant Science |
|---|---|---|
| Artificial Neural Network (ANN) | Predicting adsorption behavior onto surfaces and particles. | Successfully modeled the adsorption of SDBS onto polyaniline. acs.org |
| Support Vector Machine (SVM) | Classifying phase behavior (e.g., micellar, lamellar). | Demonstrated high accuracy in capturing the phase behavior of surfactant-oil-water systems. mdpi.com |
| Random Forest | Predicting properties like critical micelle concentration (CMC). | Used to predict the phase behavior of nonionic surfactants based on molecular descriptors. nih.govnih.gov |
The integration of machine learning with computational chemistry provides powerful tools for accelerating the design and understanding of surfactant systems. acs.org By learning from existing experimental data, ML models can screen potential new surfactant structures, predict their properties, and optimize formulations for specific applications, reducing the time and cost associated with traditional experimental approaches. nj.gov
Q & A
Q. What experimental parameters are critical for synthesizing high-purity SDBS?
Key factors include sulfonation temperature (optimal range: 30–50°C), stoichiometric ratio of dodecylbenzene to sulfur trioxide (~1:1.05 molar ratio), and neutralization pH (8–9 using NaOH). Excess sulfonating agent improves yield but requires precise temperature control to avoid byproducts. Post-synthesis purification (e.g., solvent extraction) and characterization via FTIR (C-SO3− stretch at 1180 cm⁻¹) and HPLC are essential to confirm purity .
Q. How does SDBS concentration influence micelle formation, and what methods quantify this behavior?
SDBS forms micelles above its critical micelle concentration (CMC), which decreases with added salts (e.g., NaCl) due to charge screening. Conductivity titration is a standard method to determine CMC: plot conductivity vs. SDBS concentration, with the inflection point indicating CMC (~1.2 mM in pure water). Dynamic light scattering (DLS) or fluorescence probing (using pyrene) can further assess micelle size and aggregation .
Q. What methodologies ensure reproducible dispersion of carbon nanotubes (CNTs) using SDBS?
Optimize SDBS concentration (0.1–1 wt%) and sonication time (30–60 mins) to achieve stable CNT dispersions. Centrifugation (e.g., 10,000 rpm for 30 mins) removes aggregates. Confirm dispersion quality via UV-Vis spectroscopy (absorbance at 500 nm) or atomic force microscopy (AFM) to verify individual nanotube separation .
Advanced Research Questions
Q. How can conflicting data on SDBS’s interfacial tension reduction in porous media be resolved?
Discrepancies arise from variations in SDBS isomer distribution (linear vs. branched alkyl chains) and experimental conditions (e.g., salinity, temperature). To reconcile results:
- Standardize isomer composition using HPLC or NMR.
- Conduct interfacial tension measurements via pendant drop tensiometry under controlled ionic strength (e.g., 0.1–0.5 M NaCl) and temperature (20–40°C).
- Compare flowback rates in simulated porous media (e.g., packed sand columns) to validate lab-scale findings .
Q. What advanced oxidation processes (AOPs) effectively degrade SDBS in wastewater, and how are their efficiencies quantified?
Electro/Fe²⁺-activated persulfate (PS) achieves >90% SDBS degradation at pH 3–5, 25 mM PS, and 0.2 mM Fe²⁺. Monitor degradation via HPLC-MS to identify intermediates (e.g., sulfophenyl carboxylic acids). Compare with ultrasonic irradiation (375 kHz, 120 W), which degrades SDBS via hydroxyl radicals (•OH), quantified using radical scavengers (e.g., tert-butanol) .
Q. How do SDBS interactions with coal dust vary across molecular, meso-, and macroscopic scales?
At the molecular level, SDBS adsorbs onto coal via hydrophobic alkyl chain interactions. Mesoscopically, micelles reduce surface tension, enhancing wetting (contact angle <50°). Macroscopically, SDBS (0.5–2.0 wt%) improves coal dust suppression efficiency by >60% in wind tunnel tests. Use XPS to analyze surface adsorption and rheometry to assess slurry viscosity changes .
Q. Why do some studies report contradictory effects of SDBS on analytical recovery rates in extraction protocols?
Discrepancies stem from SDBS’s dual role as a surfactant (reducing analyte adsorption) and a potential interferent (binding to target ions). Mitigate by:
- Optimizing SDBS concentration (e.g., 40 mg/L for quaternary ammonium compounds).
- Validating recovery rates using matrix-matched calibration and standard addition methods.
- Comparing with alternative surfactants (e.g., CTAB) to isolate SDBS-specific effects .
Methodological Best Practices
- Synthesis & Characterization : Always report isomer distribution (linear vs. branched) and purity metrics (HPLC/FTIR) to enable replication .
- Micellar Studies : Account for ionic strength and counterion effects (e.g., Na⁺ vs. K⁺) when comparing CMC values .
- Environmental Applications : Include toxicity assays (e.g., Daphnia magna LC50) when evaluating SDBS degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
